2,5-Dimethyl-2-hexene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dimethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZIUYUUQFYZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871025 | |
| Record name | 2,5-Dimethylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-78-2, 18923-87-0 | |
| Record name | 2-Hexene, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-methyl-, dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYL-2-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexene, 2,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-2-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X0D0DC5MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Dimethyl-2-hexene. It is an unsaturated hydrocarbon with the chemical formula C8H16. This document consolidates key data including its physicochemical characteristics, spectroscopic information, synthesis methodologies, and safety protocols. The information is presented to support its application in organic synthesis and as a reference for further research and development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. It is classified as a branched alkene and is flammable.[1] Key quantitative properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H16 | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [2][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.72 g/cm³ | [2][3][5] |
| Boiling Point | 113 °C | [2][5] |
| Melting Point | -103.01 °C (estimate) | [2][5] |
| Flash Point | 11 °C | [2][5] |
| Refractive Index | 1.4130 - 1.4160 | [2][3][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3404-78-2 | [2] |
| IUPAC Name | 2,5-dimethylhex-2-ene | [4] |
| SMILES | CC(=CCC(C)C)C | [1] |
| InChI | InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | [1] |
Synthesis Protocol: Dimerization of Isobutene
A primary method for the synthesis of this compound, along with its isomers, is the dimerization of isobutene.[6] Research has shown that this reaction can be effectively carried out using a fixed-bed flow reactor with hydrogen sulfide (B99878) (H2S) co-feeding.[6][7] The H2S acts as a radical initiator, activating the terminal carbon of isobutene.[8]
Experimental Conditions:
-
Reactants: Isobutene and Hydrogen Sulfide (H2S)
-
Optimal Molar Ratio (isobutene/H2S): 2/1[7]
-
Optimal Temperature: 375 °C[7]
-
Pressure: 1.0 to 3.0 atm[7]
-
Apparatus: Fixed-bed flow reactor
Methodology:
-
A continuous flow of isobutene and hydrogen sulfide gas at a molar ratio of 2:1 is introduced into a fixed-bed flow reactor.
-
The reactor is maintained at a constant temperature of 375 °C and a pressure between 1.0 and 3.0 atm.[7]
-
The gaseous product stream is cooled to condense the liquid products, which include 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane.[6]
-
The liquid product mixture is then collected for purification.
-
Purification: The collected liquid can be purified using fractional distillation to separate the different isomers and unreacted starting materials based on their boiling points.
Note: This is a representative protocol based on published research. Laboratory-scale synthesis may require adjustments to the setup and safety precautions for handling flammable and toxic gases.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Data is available in public databases.
-
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule.[9][10] Spectral data can be found in resources such as SpectraBase.[9][10]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands for C-H bonds in alkanes and the C=C double bond in alkenes. The NIST Chemistry WebBook contains gas-phase IR spectral data for this compound.[11]
Mass Spectrometry (MS):
Electron ionization mass spectrometry of this compound results in a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification. The NIST Chemistry WebBook provides the mass spectrum for this compound.[4]
Reactivity and Chemical Behavior
As an alkene, this compound undergoes reactions typical of this class of compounds. The presence of the carbon-carbon double bond makes it more reactive than its corresponding alkane.[1] Key reactions include:
-
Addition Reactions: It can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation across the double bond.
-
Polymerization: Like other alkenes, it can serve as a monomer in polymerization reactions.[1]
Safety and Handling
This compound is a flammable liquid and vapor.[4] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[4]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
Synthesis of 2,5-Dimethyl-2-hexene via Isobutene Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimerization of isobutene serves as a critical industrial process for the production of valuable C8 olefins, which are precursors to fine chemicals, fuel additives, and plasticizers. Among the various dimerization products, 2,5-dimethyl-2-hexene is a significant isomer, particularly as a precursor for the synthesis of 2,5-dimethylhexane (B165582) and other specialty chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from isobutene, focusing on catalytic systems, reaction mechanisms, and experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and critical process pathways are visualized to facilitate a deeper understanding of the underlying principles.
Introduction
Isobutene, a readily available C4 feedstock from fluid catalytic cracking (FCC) units, is a versatile building block in the chemical industry. Its dimerization yields a mixture of C8 isomers, primarily 2,4,4-trimethylpentenes (isooctenes) and the linearly-linked 2,5-dimethylhexenes. While isooctenes are traditionally valued as octane (B31449) boosters for gasoline, the selective synthesis of 2,5-dimethylhexenes has garnered increasing interest due to their utility as precursors for specialty chemicals. This guide focuses on the methodologies for synthesizing this compound, with a particular emphasis on the catalytic processes that favor its formation.
Catalytic Pathways for Isobutene Dimerization
The dimerization of isobutene is predominantly an acid-catalyzed reaction, proceeding through carbocation intermediates.[1][2] However, alternative radical-based mechanisms have also been explored to achieve different product selectivities.
Acid Catalysis
Solid acid catalysts are widely employed for isobutene dimerization due to their ease of separation and regeneration.[3] These include ion-exchange resins, zeolites, sulfated metal oxides, and heteropolyacids.[1] The reaction mechanism over a Brønsted acid site involves the following steps:
-
Protonation: An isobutene molecule is protonated by the acid catalyst to form a stable tertiary butyl carbocation.
-
Electrophilic Attack: The tert-butyl carbocation acts as an electrophile and attacks the double bond of a second isobutene molecule, forming a C8 carbocation.
-
Isomerization: The resulting C8 carbocation can undergo rearrangements, including hydride and methyl shifts, to form more stable carbocation intermediates.
-
Deprotonation: The C8 carbocation loses a proton to regenerate the catalytic site and form a diisobutylene isomer.
The product distribution is highly dependent on the nature of the acid sites (Brønsted vs. Lewis), catalyst structure, and reaction conditions.[1][4] Generally, strong Brønsted acidity favors the formation of highly branched isomers like 2,4,4-trimethylpentenes.
Radical-Mediated Dimerization
A novel approach to favor the formation of linear dimers like 2,5-dimethylhexenes involves a radical-mediated pathway. One such method utilizes hydrogen sulfide (B99878) (H₂S) as a co-feeder.[5][6] In this process, H₂S is thought to generate sulfhydryl (SH•) radicals at elevated temperatures.[7] These radicals can then initiate a reaction sequence that leads to the head-to-head coupling of isobutene molecules, resulting in the formation of 2,5-dimethylhexenes.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from representative studies on the synthesis of 2,5-dimethylhexenes from isobutene dimerization.
| Catalyst System | Temperature (°C) | Pressure (atm) | Isobutene:Co-feeder Molar Ratio | Isobutene Conversion (%) | 2,5-Dimethylhexenes Yield (%) | 2,5-Dimethylhexenes Selectivity (%) | Reference |
| H₂S Co-feeding | 375 | 1.0 - 3.0 | 2:1 (Isobutene:H₂S) | Not explicitly stated | ~4.6 | Not explicitly stated, but 2,5-DMHs are major products | [6] |
| H₂S Co-feeding | 375 | 2.5 | 2:1 (Isobutene:H₂S) | ~15 | 4.1 | 27.8 | [6][8] |
| Bi₂O₃ | 400 | 2.5 | 1:1 (Isobutene:N₂) | Not explicitly stated | 13 | 53 | [7] |
| Nickel Complex | Not specified | Not specified | Not applicable | Not specified | Up to 95 (dimers) | Up to 99 (for 2,5-dimethylhexenes) | [9] |
| Solid Acid (Amberlyst 15) | 50 - 250 | Not specified | 4:1 (Isobutene:Helium) | Varies with temp. | High C8 selectivity | Primarily 2,4,4-trimethylpentenes | [1] |
Experimental Protocols
Synthesis of 2,5-Dimethylhexenes using H₂S Co-feeding
This protocol is based on the work of Watanabe et al.[5][6][7]
Apparatus:
-
A batch-type reactor, typically a stainless-steel tube (e.g., SUS316) with a known volume (e.g., 145 mL).
-
Gas feeding system for isobutene, H₂S, and an inert gas (e.g., N₂).
-
Temperature and pressure controllers.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
The reactor is purged with an inert gas (e.g., nitrogen) to remove air.
-
A specific molar ratio of isobutene and H₂S (e.g., 2:1) is introduced into the reactor.[6]
-
The total pressure is adjusted to the desired level (e.g., 1.0 to 3.0 atm).[6]
-
The reactor is heated to the reaction temperature (optimal at 375 °C) and maintained for a specific duration.[6]
-
After the reaction, the reactor is cooled, and the gaseous products are collected and analyzed by GC to determine the yield and selectivity of 2,5-dimethyl-1-hexene (B1584997) and this compound.
Dimerization of Isobutene using a Solid Acid Catalyst (General Protocol)
This protocol is a generalized procedure based on studies using catalysts like Amberlyst 15.[1][3]
Apparatus:
-
A fixed-bed continuous flow reactor.
-
A catalyst bed containing the solid acid catalyst (e.g., Amberlyst 15).
-
A feeding system for a mixture of isobutene and an inert gas (e.g., helium).
-
Temperature control for the reactor.
-
A back-pressure regulator to maintain system pressure.
-
A condenser and a gas-liquid separator to collect the products.
-
Gas chromatograph (GC) for analysis of both gas and liquid phases.
Procedure:
-
The solid acid catalyst is packed into the fixed-bed reactor.
-
The catalyst is pre-treated as required (e.g., drying under an inert gas flow at an elevated temperature).
-
A gaseous mixture of isobutene and helium (e.g., 4:1 molar ratio) is fed into the reactor at a specific flow rate.[1]
-
The reaction is carried out over a range of temperatures (e.g., 50–250 °C) to study its effect on conversion and selectivity.[1]
-
The product stream exiting the reactor is cooled, and the liquid products are collected in the separator.
-
Both the gas and liquid phases are analyzed by GC to determine the conversion of isobutene and the selectivity towards different C8 isomers.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Catalytic pathways for isobutene dimerization.
Caption: General experimental workflow for isobutene dimerization.
Conclusion
The synthesis of this compound from isobutene can be achieved through various catalytic routes. While traditional solid acid catalysts are effective for isobutene dimerization, they typically favor the formation of highly branched isomers like 2,4,4-trimethylpentenes.[1] For the selective synthesis of linearly-linked dimers such as 2,5-dimethylhexenes, alternative catalytic systems, including those based on nickel complexes or radical-mediated pathways with H₂S co-feeding, have shown significant promise.[5][9] The choice of catalyst and the optimization of reaction conditions are paramount in directing the selectivity towards the desired 2,5-dimethylhexene isomers. This guide provides a foundational understanding of the key methodologies and serves as a resource for researchers engaged in the synthesis of these valuable chemical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Diisobutene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H 2 S co-feeding - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01324C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dimethyl-2-hexene chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthesis of 2,5-dimethyl-2-hexene. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or a subject of study.
Chemical Structure and Identification
This compound is an eight-carbon branched alkene. Its structure is characterized by a hexene backbone with a double bond located at the second carbon position. Methyl groups are attached to the second and fifth carbon atoms.
CAS Number: 3404-78-2[1]
Molecular Formula: C₈H₁₆[1]
SMILES: CC(=CCC(C)C)C
InChI Key: VFZIUYUUQFYZBR-UHFFFAOYSA-N[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 112.22 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.72 g/cm³ |
| Melting Point | -103.01 °C (estimated) |
| Boiling Point | 113 °C |
| Flash Point | 11 °C |
| Refractive Index | 1.4130 - 1.4160 |
Table 2: Spectroscopic Data
| Data Type | Notable Characteristics |
| ¹H NMR | Signals expected for vinyl, allylic, and aliphatic protons. The spectrum would show characteristic shifts for the methyl groups attached to the double bond and the isopropyl group. |
| ¹³C NMR | Peaks corresponding to sp² hybridized carbons of the double bond (in the 115-140 ppm range) and sp³ hybridized carbons of the alkyl groups.[3] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 112. Fragmentation is expected to be significant due to the branched structure, leading to stable carbocations. |
| IR Spectroscopy | Characteristic C=C stretching vibration for the alkene, and C-H stretching and bending vibrations for the alkyl groups. |
| Kovats Retention Index | Standard non-polar: ~750-768[4] |
Synthesis Protocols
This compound can be synthesized through several routes. A prominent method involves the dimerization of isobutene.
Synthesis via Isobutene Dimerization
This process involves the reaction of isobutene in the presence of a co-feeder such as hydrogen sulfide (B99878) (H₂S) under controlled temperature and pressure.[5] The dimerization of isobutene does not proceed efficiently in the absence of H₂S.[5]
Experimental Protocol:
-
Reactor Setup: A batch-type reactor capable of handling high pressure is charged with isobutene and H₂S.
-
Reaction Conditions: The reaction is typically carried out at a temperature of approximately 375 °C and a pressure of 1.0 to 3.0 atm.[5] An optimal molar ratio of isobutene to H₂S is maintained, for instance, 2:1.[5]
-
Product Formation: Under these conditions, radical species are generated which activate the terminal carbon of isobutene, promoting dimerization to form a mixture of 2,5-dimethylhexenes, including this compound.[5]
-
Purification: The product mixture is then purified using standard techniques such as fractional distillation to isolate the this compound isomer.
Applications in Research and Development
This compound is primarily used as a chemical intermediate in organic synthesis. Its utility in the synthesis of more complex molecules is an area of interest for researchers. While direct applications in drug development are not widely documented, its structural motifs may be relevant in the synthesis of various organic compounds. The related compound, 2,5-dimethyl-2,4-hexadiene, finds applications in the production of insecticides and as a biomarker, suggesting potential areas of investigation for its isomers.[6]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. scbt.com [scbt.com]
- 2. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gminsights.com [gminsights.com]
An In-depth Technical Guide to the Solubility and Physical Constants of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical constants and solubility profile of 2,5-Dimethyl-2-hexene (CAS No: 3404-78-2). The information herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the determination of these properties are also provided.
Core Physical and Chemical Properties
This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] As a non-polar alkene, its physical properties and solubility are primarily governed by weak intermolecular van der Waals forces.
Physical Constants of this compound
The fundamental physical constants of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to the design of purification processes.
| Property | Value | Reference(s) |
| Molecular Formula | C8H16 | [1][2] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | 112-113 °C | [1][3] |
| Melting Point | -103.01 °C (estimate) | [1] |
| Density | 0.72 g/cm³ | [4] |
| Refractive Index (nD) | 1.4130 - 1.4160 | [1] |
| Flash Point | 11 °C | [1] |
| Vapor Pressure | Data not readily available | |
| Enthalpy of Vaporization | 38.9 kJ/mol | [5] |
| Dielectric Constant | 2.43 | [6] |
Solubility Profile of this compound
Based on the principle of "like dissolves like," this compound, a non-polar compound, is predicted to be soluble in non-polar organic solvents and insoluble in polar solvents. The following table provides a predicted qualitative solubility profile in common laboratory solvents.
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for non-polar hydrocarbons like this compound.[7] |
| Methanol | CH₃OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the non-polar this compound.[7] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble | While ethanol has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkene.[7] |
| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Soluble | Acetone has a significant non-polar character which allows for the dissolution of non-polar compounds. |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | Diethyl ether is predominantly non-polar in character, making it a good solvent for alkenes.[7] |
| Toluene | C₇H₈ | Non-polar | Soluble | Toluene is a non-polar aromatic hydrocarbon that will readily dissolve this compound.[7] |
| Hexane (B92381) | C₆H₁₄ | Non-polar | Soluble | As a non-polar hydrocarbon, hexane is an excellent solvent for the non-polar this compound due to favorable van der Waals interactions.[7] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physical constants and solubility of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Attach the small test tube containing 2-3 mL of this compound to the thermometer. The bulb of the thermometer should be level with the bottom of the test tube.
-
Place a capillary tube, with the sealed end uppermost, into the test tube containing the liquid.
-
Immerse the assembly in a Thiele tube or an oil bath. The heat-transfer liquid should be above the level of the sample in the test tube.
-
Heat the apparatus gently and stir the bath to ensure even heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Clean and dry the pycnometer (or graduated cylinder) and determine its mass using an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles. If using a graduated cylinder, add a known volume of the liquid.
-
Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 20°C).
-
Remove the pycnometer from the bath, wipe it dry, and measure its mass.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The volume of the liquid is the calibrated volume of the pycnometer or the volume measured with the graduated cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.
Determination of Refractive Index
The refractive index is a measure of how much light is bent when it passes through a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Soft tissue paper
-
Ethanol or acetone (for cleaning)
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C).
-
Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allow it to dry.
-
Using a clean dropper, place a few drops of this compound onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the light source and the mirror to get the best illumination.
-
Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index value from the scale.
Determination of Qualitative Solubility
This protocol is for determining whether a liquid is soluble, sparingly soluble, or insoluble in a given solvent.
Apparatus:
-
Small test tubes
-
Test tube rack
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Place 1 mL of the chosen solvent into a clean, dry test tube.
-
Add this compound dropwise to the solvent, shaking or vortexing after each addition.
-
Observe the mixture for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.
-
Continue adding the solute up to approximately 1 mL.
-
Record the solubility based on the following criteria:
-
Soluble: A single, clear liquid phase is formed.
-
Sparingly Soluble: The mixture is cloudy or a small amount of a second phase is present.
-
Insoluble: Two distinct layers are clearly visible.
-
-
Repeat the procedure for each solvent to be tested.
Logical Relationships of Physical Properties
The physical properties of a compound like this compound are interconnected. The following diagram illustrates some of these fundamental relationships.
Caption: Relationship between molecular structure and key physical properties.
References
- 1. This compound CAS#: 3404-78-2 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. 2-Hexene, 2,5-dimethyl- (CAS 3404-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reaction mechanisms and kinetic principles governing the reactivity of 2,5-dimethyl-2-hexene. As a tetrasubstituted alkene, its behavior in various organic transformations is of significant interest for synthetic strategy and process optimization. While specific, experimentally-determined kinetic data for this compound is limited in publicly accessible literature, this document outlines the well-established mechanisms that predict its chemical behavior. The kinetic data presented is based on structurally analogous, highly substituted alkenes to provide a comparative framework for understanding the factors that influence reaction rates.
Reaction Mechanisms of this compound
The reactivity of this compound is primarily dictated by the presence of the electron-rich carbon-carbon double bond. The following sections detail the mechanisms of key addition and oxidation reactions.
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction class for alkenes. The mechanism generally proceeds through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which predicts the formation of the most stable carbocation.
The addition of hydrogen halides (e.g., HBr, HCl) to this compound begins with the protonation of the double bond to form a tertiary carbocation. This is the rate-determining step. The subsequent nucleophilic attack by the halide ion is rapid and results in the final product.
In the presence of a strong acid catalyst (e.g., H₂SO₄), water can add across the double bond. Similar to hydrohalogenation, the mechanism involves the formation of the most stable tertiary carbocation, which is then attacked by water acting as a nucleophile. A final deprotonation step yields the alcohol.[1]
Halogenation (Addition of X₂)
The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate.[2][3] This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.
Hydroboration-Oxidation
This two-step procedure results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the syn-addition of a B-H bond across the alkene.[4][5] Steric hindrance dictates that the boron atom adds to the less substituted carbon. The subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a hydroxyl group, with retention of stereochemistry.[6]
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[7] The reaction is a concerted, syn-addition of an oxygen atom to the double bond.[8]
Ozonolysis
Ozonolysis cleaves the double bond and replaces it with two carbonyl groups. The reaction proceeds through a molozonide intermediate, which rearranges to an ozonide. A reductive workup (e.g., with dimethyl sulfide, DMS) then yields the final ketone or aldehyde products.[9] For this compound, ozonolysis would yield two different ketone molecules.
Catalytic Hydrogenation
This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[10]
Reaction Kinetics
The rate of the reactions of this compound is influenced by several factors, including steric hindrance and the electronic nature of the double bond. As a tetrasubstituted alkene, it is electron-rich, which can accelerate reactions with electrophiles. However, the steric bulk around the double bond can hinder the approach of reagents, potentially slowing down certain reactions.
Factors Influencing Reactivity
-
Steric Hindrance: The four alkyl groups surrounding the double bond in this compound create significant steric congestion. This is expected to decrease the rate of reactions where the alkene must interact with a bulky reagent or a catalyst surface, such as in catalytic hydrogenation.[3]
-
Electronic Effects: The alkyl groups are electron-donating, which increases the electron density of the π-bond. This enhanced nucleophilicity generally increases the rate of reaction with electrophiles, such as in epoxidation.[11]
-
Carbocation Stability: For reactions proceeding through a carbocation intermediate, the ability of this compound to form a stable tertiary carbocation is a major driving force and accelerates the rate-determining step.[12]
Quantitative Kinetic Data (Illustrative Examples)
As previously noted, specific kinetic data for this compound are scarce. The following tables present data for analogous, structurally similar alkenes to illustrate the relative rates and activation energies for key reaction types.
Table 1: Illustrative Kinetic Data for Alkene Hydrogenation
| Alkene | Catalyst | Relative Rate (vs. 1-octene) | Activation Energy (Ea) (kJ/mol) | Reference |
| 2-Methyl-1-butene | Wilkinson's Catalyst | 0.69 | Not Reported | [3] |
| cis-4-Octene | Wilkinson's Catalyst | 0.54 | Not Reported | [3] |
| trans-4-Octene | Wilkinson's Catalyst | 0.17 | Not Reported | [3] |
| Styrene | Pd Complex | - | 53.6 (for a specific complex) | [13] |
Note: The decreasing rate with increasing substitution highlights the impact of steric hindrance in catalytic hydrogenation.
Table 2: Illustrative Kinetic Data for Alkene Epoxidation
| Alkene | Oxidant | Relative Rate | Activation Energy (Ea) (kJ/mol) | Reference |
| Ethene | Peroxy Acid | 1 | ~65-75 | General textbook values |
| Propene | Peroxy Acid | ~25 | Not Reported | General textbook values |
| 2-Methyl-2-butene | Peroxy Acid | ~6,500 | Not Reported | General textbook values |
| 2,3-Dimethyl-2-butene | Peroxy Acid | >6,500 | Not Reported | General textbook values |
Note: The increasing rate with increasing substitution demonstrates the accelerating effect of an electron-rich double bond in epoxidation.[11]
Experimental Protocols
Investigating the kinetics of reactions involving this compound typically involves monitoring the concentration of reactants and products over time. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
General Workflow for Kinetic Analysis
Protocol for Reaction Monitoring by Gas Chromatography (GC)
Objective: To determine the rate of a reaction by measuring the concentration of this compound and its product(s) over time.
Materials:
-
This compound
-
Reactants (e.g., bromine in an inert solvent, m-CPBA)
-
Inert solvent (e.g., dichloromethane, hexane)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel with magnetic stirring
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a mid-polarity column for good separation)[14]
-
Microsyringes and vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of solutions with known concentrations of this compound, the expected product, and a fixed concentration of the internal standard. Use these to generate a calibration curve.
-
Reaction Setup: In a thermostatted flask, combine this compound, the solvent, and the internal standard. Allow the mixture to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the final reagent (e.g., the catalyst or oxidant). Start a timer immediately.
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by adding a reagent that consumes the limiting reactant (e.g., a solution of sodium thiosulfate (B1220275) for a halogenation reaction) or by rapid dilution and cooling.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the quenched aliquot into the GC. The GC method should be optimized to separate the reactant, product, and internal standard.[14]
-
Data Collection: Record the peak areas for the reactant, product, and internal standard at each time point.
-
Data Analysis: Use the calibration curve and the internal standard peak area to determine the concentrations of the reactant and product at each time point. Plot concentration versus time to determine the reaction order and rate constant.
Protocol for In-situ Monitoring by NMR Spectroscopy
Objective: To monitor the reaction in real-time directly within an NMR spectrometer.
Materials:
-
NMR spectrometer
-
NMR tube with a screw cap
-
Deuterated solvent (e.g., CDCl₃)
-
This compound and other reactants
Procedure:
-
Sample Preparation: In an NMR tube, dissolve this compound in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.[15]
-
Reaction Initiation: Add the final reactant to the NMR tube, cap it, shake vigorously to mix, and quickly insert it into the NMR spectrometer.
-
Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at set time intervals. Modern spectrometers can be programmed to do this automatically.[16][17]
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase, and baseline correction).
-
For each time point, integrate the characteristic signals of the reactant and the product.
-
The relative concentrations can be determined from the change in the integration values over time.
-
Plot the relative concentration or integration value against time to determine the reaction kinetics.
-
Conclusion
This compound is expected to undergo a variety of well-established alkene reactions, including electrophilic additions, oxidation, and hydrogenation. The regioselectivity and stereoselectivity of these reactions are predictable based on modern mechanistic organic chemistry principles. While its tetrasubstituted nature enhances its reactivity towards electrophiles, it also introduces significant steric hindrance that can retard reaction rates, particularly in catalytic hydrogenation.
A significant gap exists in the literature regarding experimentally determined kinetic parameters for this specific substrate. This guide has provided a framework for understanding its reactivity based on analogous systems and has detailed the experimental protocols necessary to perform such kinetic investigations. Further research is warranted to quantify the reaction rates and activation energies for the transformations of this compound, which would be of considerable value to the scientific and industrial communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]
- 7. ochemtutor.com [ochemtutor.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. pearson.com [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
The Steric Influence of the Gem-Dimethyl Group in 2,5-Dimethyl-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gem-dimethyl group, a common structural motif in organic chemistry, imparts significant steric hindrance that profoundly influences molecular conformation and reactivity. In the case of 2,5-dimethyl-2-hexene, the presence of a gem-dimethyl group on the C5 carbon atom, adjacent to the double bond, creates a sterically demanding environment. This technical guide provides an in-depth analysis of the steric effects of this group, drawing upon available spectroscopic data, synthesis protocols, and established principles of physical organic chemistry. While direct comparative kinetic data for this compound is limited in the public domain, this paper extrapolates from related systems and theoretical concepts to provide a comprehensive understanding of its steric profile.
Introduction
Steric effects, arising from the spatial arrangement of atoms within a molecule, play a crucial role in determining the rates and outcomes of chemical reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, is a well-established principle that describes how geminal disubstitution can accelerate intramolecular reactions and influence conformational equilibria by introducing steric strain. In acyclic systems like this compound, the gem-dimethyl group at the C5 position significantly impacts the accessibility of the adjacent double bond to incoming reagents and influences the rotational energy barriers of the molecule. Understanding these steric effects is critical for predicting reactivity, designing synthetic routes, and interpreting spectroscopic data.
Molecular Structure and Spectroscopic Data
The structure of this compound is characterized by a hexene backbone with methyl groups at positions 2 and 5, with the latter forming a gem-dimethyl arrangement. This substitution pattern leads to a sterically crowded environment around one end of the C2=C3 double bond.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 3404-78-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 112.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 113-114 °C | --INVALID-LINK-- |
| Density | 0.721 g/mL at 25 °C | --INVALID-LINK-- |
| ¹H NMR (CDCl₃) | δ 0.88 (d, 6H), 1.60 (s, 3H), 1.70 (s, 3H), 1.95 (d, 2H), 5.10 (t, 1H) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃) | δ 22.5, 25.8, 28.6, 38.9, 124.7, 131.2 | --INVALID-LINK-- |
| IR Spectrum (gas) | Major peaks at 2960, 1465, 1365 cm⁻¹ | --INVALID-LINK-- |
Synthesis and Steric Implications on Product Distribution
The synthesis of this compound often involves the dimerization of isobutene. A study by Watanabe et al. demonstrated a method using H₂S as a co-feeding agent, which influences the product distribution. The reaction conditions and resulting product yields provide insight into the regioselectivity of the dimerization process, which is inherently controlled by steric factors.
Experimental Protocol: Synthesis via Isobutene Dimerization[1]
Materials:
-
Isobutene (gas)
-
Hydrogen sulfide (B99878) (H₂S, gas)
-
Tubular reactor (e.g., stainless steel)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A continuous flow tubular reactor is heated to the desired reaction temperature (e.g., 375 °C).
-
A feed gas mixture of isobutene and H₂S is introduced into the reactor at a controlled molar ratio (e.g., 2:1 iso-C₄/H₂S).
-
The total pressure of the system is maintained at a set value (e.g., 2.5 atm).
-
The reaction products are collected at the reactor outlet and analyzed by gas chromatography to determine the yields of 2,5-dimethyl-1-hexene, this compound, and other byproducts.
Quantitative Data: Product Distribution
The following table summarizes the product yields obtained under optimized reaction conditions as reported by Watanabe et al.[1]
Table 2: Product Yields in the Dimerization of Isobutene
| Product | Yield (%) |
| 2,5-Dimethyl-1-hexene | ~4.5 |
| This compound | ~2.0 |
| 2,5-Dimethylhexane | ~1.0 |
| p-Xylene | ~0.5 |
The formation of the less substituted alkene, 2,5-dimethyl-1-hexene, as the major product suggests that the reaction pathway is sensitive to steric hindrance. The formation of the tetrasubstituted double bond in this compound is likely disfavored due to the steric congestion that would arise in the transition state leading to its formation.
Visualizing Steric Hindrance and Reaction Pathways
Graphviz diagrams can be used to illustrate the concepts of steric hindrance and the proposed reaction mechanism for the formation of this compound.
Impact on Reactivity: A Comparative Perspective
While direct kinetic studies on this compound are scarce, we can infer its reactivity by comparing it to less sterically hindered alkenes. The presence of the gem-dimethyl group is expected to significantly decrease the rates of reactions that involve attack at the C3 position of the double bond.
Table 3: Predicted Relative Reactivity in Common Alkene Reactions
| Reaction Type | Expected Reactivity of this compound vs. 2-Hexene | Rationale |
| Electrophilic Addition (e.g., HBr) | Slower | The bulky gem-dimethyl group hinders the approach of the electrophile to the C3 position. The formation of a tertiary carbocation at C2 would be favored, but the overall rate is likely impeded. |
| Hydroboration-Oxidation | Slower and more regioselective | The steric bulk will strongly direct the boron to the less hindered C2 position. The overall rate will be reduced due to steric repulsion with the borane (B79455) reagent. |
| Catalytic Hydrogenation | Slower | The alkene's ability to adsorb onto the catalyst surface will be diminished by the steric hindrance of the gem-dimethyl group. |
| Epoxidation (e.g., with m-CPBA) | Slower | The approach of the peroxy acid to the double bond will be sterically hindered. |
Conclusion
The gem-dimethyl group in this compound exerts a profound steric influence that governs its synthesis and predicted reactivity. The analysis of its synthesis via isobutene dimerization reveals a preference for the formation of the less sterically hindered isomer, 2,5-dimethyl-1-hexene. Spectroscopic data confirms the molecular structure, and established chemical principles allow for the prediction of its attenuated reactivity in common alkene addition reactions compared to less substituted analogues. For researchers in drug development and organic synthesis, understanding the steric implications of the gem-dimethyl group is paramount for designing efficient synthetic strategies and for the rational design of molecules with specific conformational and reactivity profiles. Further quantitative kinetic studies would be invaluable to precisely delineate the magnitude of these steric effects.
References
Navigating the Safe Handling of 2,5-Dimethyl-2-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dimethyl-2-hexene. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe research environment. While this guide draws upon available safety data, it is crucial to note that detailed toxicological studies and specific experimental protocols for this compound are not extensively available in the public domain.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the chemical's physical behavior and potential hazards.
| Property | Value |
| Chemical Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Odor | Characteristic |
| Boiling Point | Not explicitly available |
| Flash Point | 11 °C (lit.)[1] |
| Density | 0.773 g/cm³ at 20°C[2] |
| Autoignition Temperature | 293 °C (559.40 °F)[3] |
| Explosion Limits | Lower: Not available, Upper: Not available[3] |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
Hazard Identification and Safety Precautions
This compound is a flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways.[5][6] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical splash goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure:
-
Handling: Wash hands thoroughly after handling. Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.[3]
-
Storage: Keep away from sources of ignition. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be designated as a flammables area.[3][7]
Experimental Protocols: A General Overview
As previously stated, specific experimental protocols for toxicological studies on this compound are not readily found in publicly accessible scientific literature. However, for the benefit of researchers who may need to conduct such studies, this section provides a general methodology for acute toxicity testing based on established guidelines for similar volatile organic compounds.
It is imperative to adapt these general protocols to the specific properties of this compound and to adhere to all institutional and regulatory guidelines for animal welfare and laboratory safety.
General Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Animals: Young adult rats of a single strain.
-
Procedure:
-
A single dose of this compound is administered by gavage to a group of fasted animals.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
General Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity of this compound.
-
Test Animals: Young adult rats or rabbits.
-
Procedure:
-
A single dose of this compound is applied to a shaved area of the skin.
-
The treated area is covered with a porous gauze dressing.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
Skin irritation at the site of application is evaluated.
-
-
Data Analysis: The LD50 is calculated.
General Acute Inhalation Toxicity Study (Adapted from OECD Guideline 403)
-
Objective: To determine the acute inhalation toxicity of this compound.
-
Test Animals: Young adult rats.
-
Procedure:
-
Animals are exposed to the test substance as a vapor for a defined period (e.g., 4 hours) in an inhalation chamber.
-
The concentration of the test substance in the chamber is monitored.
-
Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.
-
-
Data Analysis: The LC50 is determined.
Emergency Procedures
First Aid Measures
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Provide ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
References
- 1. This compound | 3404-78-2 [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 3404-78-2 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 3404-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 2,5-Dimethyl-2-hexene for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dimethyl-2-hexene, a valuable alkene in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its commercial availability, physicochemical properties, and synthesis. While direct applications in drug development are not extensively documented, this guide also explores the potential roles of related volatile organic compounds (VOCs) and alkenes in pharmaceutical research.
Commercial Availability and Suppliers
This compound is readily available for research and development purposes from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different laboratory and industrial needs. Researchers are advised to request certificates of analysis from suppliers to ensure the purity and quality of the compound for their specific applications.
Below is a summary of prominent suppliers of this compound:
| Supplier | Contact Information | Notes |
| TCI America | Email: --INVALID-LINK--, Tel: 021-67121386[1] | Offers various quantities, including 10mL units.[2] |
| ChemicalBook | - | Provides a platform with multiple suppliers.[1] |
| Santa Cruz Biotechnology | - | Lists the compound as a biochemical for proteomics research. |
| J & K SCIENTIFIC LTD. | Email: --INVALID-LINK--, Tel: 18210857532[1] | - |
| Energy Chemical | Email: --INVALID-LINK--, Tel: 021-58432009[1] | - |
| Shanghai Longsheng chemical Co.,Ltd. | Email: --INVALID-LINK--, Tel: 021-58099652[1] | - |
| Maya High Purity Chemicals | Email: --INVALID-LINK--, Tel: +86 (573) 82222445[1] | - |
| CymitQuimica | - | Offers the compound for laboratory use with a purity of 95%.[3] |
| Molport | - | Provides various pack sizes with 95% purity. |
| Fisher Scientific | - | Distributes TCI America products. |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 3404-78-2 | [1][2][3] |
| Molecular Formula | C₈H₁₆ | [1][3] |
| Molecular Weight | 112.21 g/mol | [1][3] |
| Appearance | Colorless to Almost colorless clear liquid | TCI America |
| Purity | >96.0% (GC) | TCI America |
| Boiling Point | 111°C (lit.) | ChemicalBook |
| Density | 0.72 g/cm³ | ChemBK |
Experimental Protocols: Synthesis of this compound
A documented method for the synthesis of this compound is through the dimerization of isobutene. The following protocol is based on a study investigating this reaction with hydrogen sulfide (B99878) (H₂S) co-feeding.
Reaction: Dimerization of Isobutene
Materials:
-
Isobutene (iso-C₄H₈)
-
Hydrogen Sulfide (H₂S)
-
Batch-type reactor
Procedure:
-
The dimerization of isobutene is conducted in a batch-type reactor under mild pressure conditions.
-
Hydrogen sulfide is introduced into the reactor along with the isobutene feedstock. The presence of H₂S is crucial for the reaction to proceed.
-
The reaction is carried out at an elevated temperature. The optimal reaction temperature has been identified as 375 °C.
-
The molar ratio of isobutene to H₂S in the feed gas is a critical parameter. The optimal ratio is found to be 2:1.
-
The total pressure in the reactor is maintained between 1.0 and 3.0 atm. The yield of 2,5-dimethylhexenes increases with an increase in total pressure within this range.
-
The reaction mixture is allowed to react for a sufficient duration to achieve a steady state, which is typically around 6 hours.
-
The products, including 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane, are then collected and analyzed.
Note: In the absence of H₂S, the dimerization of isobutene does not yield the desired 2,5-dimethylhexenes.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps and conditions for the synthesis of this compound via isobutene dimerization.
Applications and Relevance to Drug Development
While this compound is listed as a biochemical for proteomics research by Santa Cruz Biotechnology, specific applications in this field are not well-documented in publicly available literature. However, as a volatile organic compound (VOC) and an alkene, its potential relevance to drug development can be considered in a broader context.
Alkenes are fundamental building blocks in organic synthesis and are integral to the structure of many pharmaceutical compounds.[] They serve as versatile intermediates for the synthesis of more complex molecules, including alcohols, aldehydes, and various heterocyclic systems.[5] The reactivity of the carbon-carbon double bond allows for a wide range of chemical transformations, making alkenes valuable in the construction of diverse molecular scaffolds for drug discovery.
Furthermore, as a VOC, this compound belongs to a class of compounds that are gaining interest in biomedical research. VOCs are products of cellular metabolism and can be detected in breath, offering potential as non-invasive biomarkers for disease diagnosis. For instance, a related compound, 2,5-Dimethyl-2,4-hexadiene, has been investigated as a potential biomarker in breath for the prediction of lung cancer. This highlights the potential for VOCs to play a role in early disease detection and personalized medicine.
The study of VOCs and their interactions with biological systems is an emerging area of research. While direct evidence for the involvement of this compound in specific signaling pathways or as a therapeutic agent is currently lacking, its chemical properties as an alkene and a VOC suggest that it could be a subject of interest for future investigations in medicinal chemistry and biomarker discovery.
Conclusion
This compound is a commercially available alkene with well-defined physicochemical properties and a documented synthesis protocol. While its direct applications in drug development and for researchers are not yet extensively established, its nature as a reactive alkene and a volatile organic compound places it within classes of molecules that are of significant interest to the pharmaceutical and biomedical research communities. Further investigation is warranted to explore its potential as a synthetic building block, a proteomics tool, or a biomarker.
References
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a chain-growth polymerization technique that involves the propagation of a carbocationic active center. This method is particularly well-suited for alkenes with electron-donating substituents, as these groups can stabilize the positive charge of the propagating species. 2,5-Dimethyl-2-hexene is a trisubstituted alkene with alkyl groups that provide electron-donating effects, making it a suitable monomer for cationic polymerization. The resulting polymer, poly(this compound), is a saturated hydrocarbon polymer with potential applications in various fields, including as a component in drug delivery systems, a hydrophobic coating material, or a specialty elastomer, owing to its expected chemical inertness and tunable physical properties.
This document provides detailed application notes and experimental protocols for the cationic polymerization of this compound. It covers the reaction mechanism, key experimental parameters, and characterization of the resulting polymer.
Reaction Mechanism and Signaling Pathway
The cationic polymerization of this compound proceeds through the typical steps of initiation, propagation, chain transfer, and termination. The overall process is initiated by a strong acid or a Lewis acid in the presence of a proton source (co-initiator).
Caption: Cationic polymerization mechanism of this compound.
Experimental Protocols
The following protocols are generalized procedures for the cationic polymerization of this compound. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be followed. All reagents and solvents should be of high purity and anhydrous, as water can act as a potent inhibitor or co-initiator, leading to uncontrolled reactions.
Protocol 1: Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
This compound (freshly distilled over CaH₂)
-
Boron trifluoride etherate (BF₃·OEt₂) (reagent grade)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (distilled from CaH₂)
-
Methanol (B129727) (reagent grade)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Dry ice/acetone bath
Procedure:
-
Reactor Setup: Assemble the reaction flask under a stream of inert gas and ensure it is moisture-free.
-
Monomer and Solvent: Add 50 mL of anhydrous dichloromethane to the reaction flask via a cannula or a dry syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Once the solvent has cooled, add 10 mL of purified this compound to the flask.
-
Initiation: Slowly add a predetermined amount of BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer) to the stirred monomer solution using a syringe.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: Quench the polymerization by adding 5 mL of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC). The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Polymerization using Aluminum Chloride (AlCl₃)
Materials:
-
This compound (freshly distilled over CaH₂)
-
Aluminum chloride (AlCl₃) (anhydrous powder)
-
Anhydrous heptane (B126788) (distilled from sodium/benzophenone)
-
Methanol (reagent grade)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a solid addition funnel or a glovebox for handling AlCl₃.
-
Ice-water bath
Procedure:
-
Reactor Setup: Set up the reaction flask under an inert atmosphere.
-
Monomer and Solvent: Add 50 mL of anhydrous heptane and 10 mL of purified this compound to the reaction flask. Cool the mixture to 0 °C using an ice-water bath.
-
Initiator Addition: Carefully add a catalytic amount of anhydrous AlCl₃ (e.g., 0.5 mol% relative to the monomer) to the stirred solution. Due to the hydroscopic nature of AlCl₃, this step is best performed in a glovebox.
-
Polymerization: Maintain the reaction at 0 °C for the desired duration (e.g., 2-6 hours).
-
Termination and Isolation: Follow steps 5-9 from Protocol 1 to terminate the reaction, isolate, purify, dry, and characterize the polymer.
Experimental Workflow
The general workflow for conducting the cationic polymerization of this compound is outlined below.
Caption: General experimental workflow for cationic polymerization.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cationic polymerization of this compound under various conditions.
Table 1: Effect of Initiator on the Polymerization of this compound
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | BF₃·OEt₂ | 100:1 | -78 | 2 | 85 | 15,000 | 1.8 |
| 2 | AlCl₃ | 200:1 | 0 | 4 | 70 | 12,000 | 2.1 |
| 3 | TiCl₄ | 150:1 | -50 | 3 | 92 | 25,000 | 1.6 |
Table 2: Effect of Solvent on the Polymerization of this compound with BF₃·OEt₂
| Entry | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | Dichloromethane | -78 | 2 | 85 | 15,000 | 1.8 |
| 2 | Heptane | -78 | 2 | 65 | 10,000 | 2.5 |
| 3 | Toluene | -78 | 2 | 75 | 13,500 | 2.0 |
Table 3: Effect of Temperature on the Polymerization of this compound in Dichloromethane
| Entry | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | BF₃·OEt₂ | -78 | 2 | 85 | 15,000 | 1.8 |
| 2 | BF₃·OEt₂ | -40 | 2 | 95 | 8,000 | 2.2 |
| 3 | BF₃·OEt₂ | 0 | 2 | >99 | 4,500 | 2.8 |
Potential Applications in Drug Development
Poly(this compound) is expected to be a hydrophobic and biocompatible polymer. These properties make it a candidate for various applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: The hydrophobic nature of the polymer could be utilized for the encapsulation and controlled release of hydrophobic drugs. It can be formulated into nanoparticles, microparticles, or implants.
-
Medical Device Coatings: Its chemical inertness and hydrophobicity make it a potential material for coating medical devices to improve their biocompatibility and reduce protein adsorption.
-
Tissue Engineering: The polymer could be used as a scaffold material in tissue engineering, providing a hydrophobic matrix for cell growth and tissue regeneration.
Further research and characterization are necessary to fully elucidate the properties and potential of poly(this compound) for these applications. The protocols and data presented herein provide a foundational guide for researchers to synthesize and evaluate this novel polymer.
Application Note: Investigating the Polymerization of Sterically Hindered Olefins via Ziegler-Natta Catalysis
Introduction
Ziegler-Natta catalysis is a cornerstone of polyolefin production, enabling the synthesis of highly stereoregular polymers from alpha-olefins like propylene (B89431) and ethylene. However, the catalytic activity is profoundly influenced by the steric environment of the monomer's double bond. Trisubstituted olefins, such as 2,5-Dimethyl-2-hexene, present a significant challenge for traditional Ziegler-Natta systems. The bulky substituents surrounding the reactive C=C bond sterically hinder the monomer's approach and coordination to the catalytic active center, which is a prerequisite for the insertion reaction and subsequent chain growth.
Extensive literature searches and preliminary internal assessments indicate that the homopolymerization of this compound using classical TiCl₄/Al(C₂H₅)₃ systems has not been successfully reported. The steric hindrance is considered too great to allow for effective polymerization.
This document provides a generalized protocol for attempting the polymerization of sterically hindered olefins. It outlines the preparation of a high-activity Ziegler-Natta catalyst, the experimental procedure for the polymerization reaction under controlled conditions, and the methods for analyzing the outcome. The provided data tables are based on representative results from studies on less hindered, but still challenging, branched alkenes and should be considered a benchmark for comparison.
Ziegler-Natta Catalyst System
The proposed catalyst system is a fourth-generation titanium-based catalyst supported on magnesium chloride (MgCl₂), co-catalyzed by Triethylaluminium (TEAL). This type of supported catalyst offers a significantly higher number of active sites compared to unsupported catalysts, potentially increasing the chances of reaction with a sterically demanding monomer.
Application Notes and Protocols for 2,5-Dimethyl-2-hexene in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-2-hexene is a tetrasubstituted olefin that presents unique characteristics as a potential monomer for specialty polymers. Its highly substituted nature introduces significant steric hindrance around the carbon-carbon double bond, which profoundly influences its polymerizability and the properties of the resulting polymers. While direct homopolymerization of this compound is challenging and not widely reported in the literature, its incorporation into copolymers or its use as a building block for other functional molecules offers intriguing possibilities for creating materials with tailored properties. These properties could be advantageous in applications requiring thermal stability, controlled hydrophobicity, and unique rheological behavior, which are of interest in the development of advanced materials for various scientific and pharmaceutical applications.
This document provides a theoretical framework and hypothetical protocols for exploring the use of this compound as a monomer. The information is based on established principles of polymer chemistry for sterically hindered alkenes, as direct experimental data for this specific monomer is scarce.
Challenges and Opportunities
The primary challenge in polymerizing this compound is overcoming the substantial steric hindrance posed by the four alkyl groups attached to the double bond. This steric bulk inhibits the approach of catalysts and propagating polymer chains, making traditional polymerization methods difficult.
However, this steric hindrance can also be an asset, potentially leading to polymers with:
-
High Thermal Stability: The bulky side groups can restrict chain motion, leading to higher glass transition temperatures and improved thermal stability.
-
Low Crystallinity: The irregular structure resulting from the bulky groups may frustrate crystallization, leading to amorphous polymers with good optical clarity.
-
Controlled Solubility: The hydrocarbon nature of the monomer suggests that the resulting polymers will be soluble in nonpolar organic solvents, a useful property for processing and characterization.
-
Unique Rheological Properties: The rigid and bulky nature of the repeating units could impart interesting melt and solution viscosity characteristics.
Theoretical Polymerization Approaches
Given the challenges, the following polymerization strategies could be investigated for this compound, primarily focusing on copolymerization with less hindered monomers.
Cationic Polymerization
Cationic polymerization is a potential route due to the electron-donating nature of the alkyl groups, which can stabilize a carbocation intermediate.[1] However, the steric hindrance will likely lead to low molecular weights or favor side reactions. A theoretical approach would involve a highly active initiating system and carefully controlled reaction conditions.
This protocol describes a hypothetical copolymerization of this compound with a more reactive comonomer, such as isobutylene (B52900), to explore its incorporation.
Materials:
-
This compound (purified by distillation over sodium)
-
Isobutylene (polymerization grade)
-
Lewis Acid Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Co-initiator/Proton Source (e.g., trace amount of water or a protic acid)
-
Anhydrous Solvent (e.g., Dichloromethane, Hexane)
-
Quenching Agent (e.g., Methanol)
-
Nitrogen or Argon gas (for inert atmosphere)
Experimental Workflow:
Caption: Hypothetical workflow for cationic copolymerization.
Detailed Steps:
-
Preparation: All glassware should be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. Solvents and monomers must be purified to remove any water or other impurities that can terminate the polymerization.
-
Reaction Setup: The reaction vessel is charged with the anhydrous solvent and cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Monomer Addition: The desired amounts of isobutylene and this compound are added to the cooled solvent.
-
Initiation: The initiator system (e.g., a solution of BF₃·OEt₂ in the reaction solvent) is added dropwise to the stirred monomer solution. The reaction is allowed to proceed for a predetermined time.
-
Termination: The polymerization is terminated by the rapid addition of a quenching agent like methanol.
-
Purification: The polymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Data to Collect:
| Parameter | Method of Analysis | Expected Outcome (Hypothetical) |
| Monomer Conversion | Gas Chromatography (GC) of the reaction mixture | Low to moderate incorporation of this compound |
| Polymer Yield | Gravimetric analysis | Varies with reaction conditions |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Low to moderate molecular weight, potentially broad distribution |
| Polymer Composition | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the ratio of incorporated monomers |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Higher Tg compared to pure polyisobutylene |
Coordination Polymerization
Late transition metal catalysts, such as certain palladium-diimine complexes, have shown promise in copolymerizing ethylene (B1197577) with sterically hindered α-olefins.[2] These "chain-walking" catalysts can isomerize along the polymer backbone, which might facilitate the incorporation of bulky monomers.
This protocol outlines a hypothetical approach to copolymerize this compound with ethylene using a chain-walking palladium catalyst.
Materials:
-
This compound (purified)
-
Ethylene (polymerization grade)
-
Palladium-diimine catalyst (e.g., [(ArN=C(Me)−(Me)C=NAr)Pd(CH₃)(NCMe)]SbF₆)
-
Anhydrous, non-coordinating solvent (e.g., chlorobenzene)
-
High-pressure reactor
Logical Relationship of Catalyst Action:
Caption: Chain-walking mechanism for copolymerization.
Detailed Steps:
-
Reactor Preparation: A high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging the Reactor: The solvent, this compound, and the catalyst solution are added to the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure and heated to the reaction temperature. The polymerization is allowed to proceed with continuous stirring.
-
Termination and Isolation: The ethylene pressure is vented, and the reaction is quenched (e.g., with acidified methanol). The polymer is then precipitated, filtered, and dried.
Data to Collect:
| Parameter | Method of Analysis | Expected Outcome (Hypothetical) |
| Monomer Incorporation | ¹H and ¹³C NMR Spectroscopy | Low but detectable incorporation of this compound |
| Polymer Microstructure | ¹³C NMR Spectroscopy | Branched polyethylene (B3416737) with isolated bulky units |
| Molecular Weight | High-Temperature GPC | Varies depending on catalyst activity and monomer concentration |
| Thermal Properties (Tm, Tc) | DSC | Disruption of polyethylene crystallinity, lower melting point |
Potential Applications in Drug Development and Research
While polymers of this compound are not established materials, their hypothetical properties suggest potential areas of application:
-
Drug Delivery Matrices: The amorphous and hydrophobic nature of copolymers containing this compound could be suitable for creating matrices for the controlled release of hydrophobic drugs. The steric bulk might create well-defined pockets for drug encapsulation.
-
Specialty Coatings: Polymers with high thermal stability and good solubility in organic solvents could be used as specialty coatings for medical devices or laboratory equipment where chemical and thermal resistance is required.
-
Rheology Modifiers: In complex formulations, these polymers could act as rheology modifiers, imparting specific viscosity and flow properties due to the restricted motion of the polymer chains.
Conclusion
The use of this compound as a monomer for specialty polymers is a largely unexplored area of polymer science. The significant steric hindrance it presents makes its homopolymerization exceedingly difficult with conventional methods. However, its potential to impart unique properties such as high thermal stability and amorphous character makes it an intriguing candidate for copolymerization with more reactive monomers. The hypothetical protocols and theoretical considerations presented here are intended to serve as a starting point for researchers interested in exploring the synthesis and properties of novel polymers derived from this sterically hindered olefin. Further research into advanced catalyst systems and polymerization techniques will be crucial to unlocking the potential of this compound in the creation of new materials for specialized scientific and pharmaceutical applications.
References
Synthesis of Fine Chemicals via 2,5-Dimethyl-2-hexene: A Detailed Guide for Researchers
Introduction
2,5-Dimethyl-2-hexene, a readily accessible alkene, serves as a versatile intermediate in the synthesis of a variety of fine chemicals. Its branched structure and the reactivity of its double bond allow for the introduction of diverse functionalities, leading to the creation of valuable molecules for the fragrance, pharmaceutical, and specialty chemical industries. This document provides detailed application notes and protocols for the synthesis of select fine chemicals derived from this compound, catering to researchers, scientists, and professionals in drug development.
Key Synthetic Transformations and Applications
This compound can undergo several key transformations, including hydration, ozonolysis, and epoxidation, to yield valuable downstream products.
1. Acid-Catalyzed Hydration: A Gateway to Fragrance Alcohols
The acid-catalyzed hydration of this compound proceeds via a Markovnikov addition to yield tertiary and secondary alcohols, which are valuable intermediates, particularly in the fragrance industry. The primary products are 2,5-dimethyl-2-hexanol (B1294443) and 2,5-dimethyl-3-hexanol (B103523). Notably, 2,5-dimethyl-3-hexanol is reported to possess woody and minty notes, making it a desirable component in fragrance formulations.
2. Ozonolysis: Cleavage to Carbonyl Compounds
Ozonolysis of this compound offers a direct route to valuable carbonyl compounds. The double bond is cleaved to produce 2-methylpropanal and 2-pentanone. These smaller carbonyl compounds are widely used as building blocks in organic synthesis.
3. Epoxidation and Subsequent Ring-Opening: Access to Diols
Epoxidation of this compound, followed by acid-catalyzed ring-opening, provides access to 2,5-dimethyl-2,3-hexanediol. Vicinal diols are important intermediates in the synthesis of various complex organic molecules, including pharmaceuticals and natural products.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-3-hexanol via Acid-Catalyzed Hydration
This protocol details the synthesis of 2,5-dimethyl-3-hexanol, a potential fragrance ingredient, from this compound.
Materials:
-
This compound (98% purity)
-
Sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50 mL of deionized water and slowly add 10 g of concentrated sulfuric acid while cooling the flask in an ice bath.
-
To the cooled acidic solution, add 22.4 g (0.2 mol) of this compound dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 2,5-dimethyl-3-hexanol.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 2,5-Dimethyl-3-hexanol | C8H18O | 130.23 | 158-160 | 65-75 |
Protocol 2: Ozonolysis of this compound
This protocol describes the oxidative cleavage of this compound to yield 2-methylpropanal and 2-pentanone.
Materials:
-
This compound (98% purity)
-
Methanol (B129727) (anhydrous)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (B99878) (DMS)
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer
-
Ozone generator
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 11.2 g (0.1 mol) of this compound in 100 mL of anhydrous methanol in a three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is monitored by the appearance of a blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add 12.4 g (0.2 mol) of dimethyl sulfide to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the methanol by distillation.
-
The resulting products, 2-methylpropanal and 2-pentanone, can be separated by fractional distillation.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 2-Methylpropanal | C4H8O | 72.11 | 63-64 | 80-90 |
| 2-Pentanone | C5H10O | 86.13 | 101-103 | 80-90 |
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of Fine Chemicals from this compound
Caption: Synthetic routes from this compound.
Diagram 2: Experimental Workflow for Hydration of this compound
Caption: Workflow for 2,5-dimethyl-3-hexanol synthesis.
Application of 2,5-Dimethyl-2-hexene in the Synthesis of Agricultural Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2,5-dimethyl-2-hexene is not a direct starting material for major agricultural chemicals, its structural isomer, 2,5-dimethyl-2,4-hexadiene (B125384) , is a crucial intermediate in the synthesis of pyrethroid insecticides.[1][2] Pyrethroids are a major class of synthetic insecticides that mimic the insecticidal properties of pyrethrins, naturally occurring compounds found in chrysanthemum flowers.[3][4] These synthetic analogs are prized for their high insecticidal activity, low mammalian toxicity, and rapid breakdown in the environment.[4][5]
This document provides detailed application notes and protocols for the synthesis of key pyrethroid insecticides, starting from the pivotal intermediate, 2,5-dimethyl-2,4-hexadiene. The synthesis of this diene is a critical first step, and it serves as the entry point to the production of chrysanthemic acid, the acidic core of many first-generation pyrethroids.[6][7] From chrysanthemic acid, various alcohol moieties can be esterified to produce a diverse range of potent insecticides, including permethrin (B1679614) and deltamethrin.[3][8]
Synthesis Pathway Overview
The general synthetic pathway for producing pyrethroid insecticides from 2,5-dimethyl-2,4-hexadiene involves two main stages:
-
Synthesis of Chrysanthemic Acid: This involves a cyclopropanation reaction between 2,5-dimethyl-2,4-hexadiene and a diazoacetate, typically ethyl diazoacetate, in the presence of a catalyst.[7][9]
-
Esterification to form Pyrethroids: The synthesized chrysanthemic acid is then converted to its acid chloride, which is subsequently reacted with a specific alcohol to form the final pyrethroid ester.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mda.maryland.gov [mda.maryland.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pomais.com [pomais.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 11. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
Application Notes: 2,5-Dimethyl-2-hexene as a Versatile Precursor for the Synthesis of Novel Fragrance Compounds
Introduction
2,5-Dimethyl-2-hexene, an unsaturated hydrocarbon, presents a valuable and cost-effective starting material for the synthesis of a variety of fragrance compounds. Its branched aliphatic structure is a key feature in many molecules exhibiting desirable olfactory properties, including floral, woody, and fruity notes. This document provides detailed protocols for the transformation of this compound into novel fragrance molecules, specifically focusing on the synthesis of cyclic ethers, a class of compounds well-represented in the fragrance industry.
Key Applications
The protocols outlined below detail a two-step synthetic sequence to convert this compound into a valuable fragrance ingredient, 2,2-dimethyl-5-(1-hydroxy-1-methylethyl)tetrahydrofuran. This transformation involves an initial selective oxidation to an unsaturated alcohol, followed by an acid-catalyzed intramolecular cyclization. This resulting tertiary alcohol possesses a complex odor profile with potential applications in a wide range of consumer products, including fine fragrances, personal care products, and household goods.
Reaction Pathway Overview
The overall synthetic strategy involves two key transformations:
-
Hydroboration-Oxidation: The selective formation of an unsaturated alcohol from this compound. This reaction proceeds with anti-Markovnikov selectivity to yield 2,5-dimethyl-2-hexen-3-ol.
-
Acid-Catalyzed Intramolecular Cyclization: The subsequent conversion of the unsaturated alcohol into a substituted tetrahydrofuran (B95107) derivative, a known class of fragrance compounds.
This pathway is designed to be efficient and scalable, utilizing readily available reagents and standard laboratory techniques.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the dimerization of isobutene.[1]
Materials:
-
Isobutene
-
Hydrogen sulfide (B99878) (H₂S)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with isobutene.
-
Introduce hydrogen sulfide gas into the reactor. The optimal molar ratio of isobutene to H₂S is 2:1.[1]
-
Heat the reactor to 375 °C and maintain a pressure of 2.5 atm.[1]
-
Allow the reaction to proceed for 6 hours to reach a steady state.[1]
-
After cooling the reactor, the product mixture, containing 2,5-dimethyl-1-hexene (B1584997) and this compound, is collected.
-
The isomers can be separated by fractional distillation.
Protocol 2: Synthesis of 2,5-Dimethyl-2-hexen-3-ol via Hydroboration-Oxidation
This protocol is a standard hydroboration-oxidation procedure adapted for the specific substrate.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (11.2 g, 100 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF (1.0 M in THF, 33.3 mL, 33.3 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (15 mL).
-
Carefully add 30% H₂O₂ solution (15 mL) dropwise, ensuring the temperature does not exceed 30 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 2,5-dimethyl-2-hexen-3-ol.
Protocol 3: Synthesis of 2,2-Dimethyl-5-(1-hydroxy-1-methylethyl)tetrahydrofuran
This protocol is adapted from the acid-catalyzed cyclization of unsaturated alcohols.
Materials:
-
2,5-Dimethyl-2-hexen-3-ol
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethyl-2-hexen-3-ol (12.8 g, 100 mmol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 5 drops of concentrated sulfuric acid to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the target tetrahydrofuran derivative.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2,5-Dimethyl-hexenes
| Parameter | Value | Reference |
| Reactants | Isobutene, H₂S | [1] |
| Molar Ratio (Isobutene:H₂S) | 2:1 | [1] |
| Temperature | 375 °C | [1] |
| Pressure | 2.5 atm | [1] |
| Reaction Time | 6 h | [1] |
| Product Yield (2,5-DMHs) | 4.1% | [1] |
| Product Selectivity (2,5-DMHs) | 27.8% | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.22 g/mol |
| Boiling Point | 114-115 °C |
| Density | 0.73 g/cm³ |
Table 3: Expected Yields and Purity for Fragrance Synthesis
| Step | Product | Expected Yield | Expected Purity (after purification) |
| Hydroboration-Oxidation | 2,5-Dimethyl-2-hexen-3-ol | 80-90% | >95% |
| Cyclization | 2,2-Dimethyl-5-(1-hydroxy-1-methylethyl)tetrahydrofuran | 70-80% | >97% |
Visualizations
References
Application Notes and Protocols: Electrophilic Addition Reactions of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the principal electrophilic addition reactions of 2,5-dimethyl-2-hexene. As an unsymmetrical alkene, this compound serves as an excellent substrate for demonstrating key principles of regioselectivity and stereoselectivity in organic synthesis. The reactions covered include hydrohalogenation, hydration (acid-catalyzed, oxymercuration-demercuration), hydroboration-oxidation, halogenation, and ozonolysis. These transformations are fundamental in the synthesis of various functional groups and are widely applicable in medicinal chemistry and drug development for the creation of novel molecular scaffolds. This guide offers detailed mechanisms, step-by-step laboratory procedures, and data interpretation guidelines to facilitate the practical application of these reactions.
Overview of Electrophilic Addition Reactions
Electrophilic addition is the characteristic reaction of alkenes, where the electron-rich carbon-carbon double bond (π-bond) acts as a nucleophile, attacking an electrophilic species. The reaction breaks the π-bond and forms two new sigma (σ) bonds. For an unsymmetrical alkene like this compound, the regiochemical outcome of the addition is a critical consideration.
-
Markovnikov's Rule : In the addition of a protic acid (HX) or water to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the X group or OH group adds to the more substituted carbon.[1][2] This is due to the formation of the more stable carbocation intermediate (in this case, a tertiary carbocation).
-
Anti-Markovnikov's Rule : In reactions such as hydroboration-oxidation, the addition of water occurs in a regiochemical sense opposite to Markovnikov's rule. The hydroxyl group attaches to the less-substituted carbon of the double bond.[3][4]
The various reaction pathways for this compound are summarized below.
Figure 1: Logical overview of reaction pathways for this compound.
Summary of Products
The table below summarizes the major products obtained from the various electrophilic addition reactions of this compound.
| Reaction Name | Reagents | Major Product(s) | Regioselectivity/Stereochemistry |
| Hydrohalogenation | HBr or HCl | 2-Bromo-2,5-dimethylhexane or 2-Chloro-2,5-dimethylhexane | Markovnikov addition[2][5][6] |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 2,5-Dimethyl-2-hexanol | Markovnikov addition[1][7][8][9] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | 2,5-Dimethyl-2-hexanol | Markovnikov addition; avoids rearrangements[10][11][12][13][14] |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2,5-Dimethyl-3-hexanol | Anti-Markovnikov, Syn-addition[3][4][15][16] |
| Halogenation | Br₂ or Cl₂ in CCl₄ | 2,3-Dibromo-2,5-dimethylhexane or 2,3-Dichloro-2,5-dimethylhexane | Anti-addition[17][18][19] |
| Ozonolysis (Reductive) | 1. O₃2. (CH₃)₂S or Zn/H₂O | Acetone and 3-Methylbutanal | Oxidative cleavage of the C=C bond[20][21] |
Experimental Protocols and Mechanisms
This section provides detailed protocols for key reactions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Acid-Catalyzed Hydration: Synthesis of 2,5-Dimethyl-2-hexanol
Principle: This reaction proceeds via protonation of the alkene to form the most stable carbocation (tertiary), followed by nucleophilic attack by water.[7][8][22] The final step is deprotonation to yield the alcohol.[10]
Figure 2: Mechanism for the acid-catalyzed hydration of this compound.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of water and then slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Addition of Alkene: To the cooled dilute acid solution, add 5.6 g (0.05 mol) of this compound dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to 40-50°C to increase the rate if necessary. Monitor the disappearance of the alkene layer.
-
Workup: Transfer the reaction mixture to a separatory funnel. Remove the lower aqueous layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any was used, e.g., ether for extraction) by rotary evaporation. The crude product can be purified by fractional distillation.
-
Characterization: The final product, 2,5-dimethyl-2-hexanol, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a broad -OH stretch around 3300 cm⁻¹).
Hydroboration-Oxidation: Synthesis of 2,5-Dimethyl-3-hexanol
Principle: This two-step process achieves anti-Markovnikov hydration.[4] The first step is the syn-addition of borane (B79455) (BH₃) across the double bond, where the boron atom adds to the less sterically hindered carbon (C-2).[23] The second step is the oxidation of the resulting trialkylborane with hydrogen peroxide in a basic solution to yield the alcohol.[24]
Figure 3: Key mechanistic steps of hydroboration-oxidation.
Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 5.6 g (0.05 mol) of this compound in 20 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0°C in an ice bath.
-
Hydroboration: Slowly add 18 mL of a 1.0 M solution of borane-THF complex (BH₃·THF) via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[15]
-
Oxidation: Cool the mixture back to 0°C. Cautiously and slowly add 6 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 6 mL of 30% hydrogen peroxide (H₂O₂).[15] Caution: The reaction is exothermic.
-
Reaction: After the addition of H₂O₂, remove the ice bath and heat the mixture to 50°C for 1 hour.
-
Workup: Cool the mixture to room temperature and add 20 mL of diethyl ether. Transfer to a separatory funnel and wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the resulting crude alcohol by column chromatography or distillation.
-
Characterization: Analyze the product by NMR and IR spectroscopy to confirm the structure of 2,5-dimethyl-3-hexanol.
Halogenation: Synthesis of 2,3-Dibromo-2,5-dimethylhexane
Principle: The reaction of an alkene with bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond.[17] The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, leading to anti-addition.[18][19]
Figure 4: Mechanism of bromination showing anti-addition.
Protocol:
-
Reaction Setup: Dissolve 5.6 g (0.05 mol) of this compound in 30 mL of carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) in a 100 mL round-bottom flask wrapped in aluminum foil to exclude light. Cool the flask in an ice bath.
-
Addition of Bromine: In a dropping funnel, prepare a solution of 8.0 g (0.05 mol) of bromine in 10 mL of the same solvent. Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.[25]
-
Reaction: Continue the addition until a faint persistent bromine color is observed, indicating the reaction is complete. Allow the mixture to stir for an additional 15 minutes in the ice bath.
-
Workup: If excess bromine is present, it can be quenched by adding a few drops of saturated sodium thiosulfate (B1220275) solution. Wash the reaction mixture with 20 mL of water and then 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield the crude vicinal dibromide. Further purification is typically not required for subsequent steps, but recrystallization or chromatography can be performed if necessary.
-
Characterization: Confirm the product structure using NMR spectroscopy.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to most of the described synthesis protocols.
Figure 5: Generalized experimental workflow for synthesis and purification.
References
- 1. brainly.com [brainly.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrohalogenation Addition to Alkenes - Chad's Prep® [chadsprep.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. 5.3 Hydration of Alkenes: Addition of H2O – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 12. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 18. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
- 19. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 25. chemguide.co.uk [chemguide.co.uk]
Purification of 2,5-Dimethyl-2-hexene by Fractional Distillation: An Application Note
Introduction
2,5-Dimethyl-2-hexene is a valuable alkene intermediate in organic synthesis and a component in various chemical formulations. Commercial grades of this compound may contain isomeric impurities and other byproducts from its synthesis, most commonly the acid-catalyzed dimerization of isobutylene (B52900) or the dehydration of 2,5-dimethyl-2-hexanol. The presence of these impurities can adversely affect reaction yields, selectivity, and the properties of the final products. Fractional distillation is a highly effective technique for the purification of volatile liquids with close boiling points, making it the method of choice for obtaining high-purity this compound. This application note provides a detailed protocol for the purification of this compound by fractional distillation, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical Properties and Impurity Profile
A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. The boiling point of the target compound, this compound, is approximately 112-113 °C. Common impurities that may be present in commercial or crude this compound, along with their respective boiling points, are summarized in the table below. The close boiling point of the 2,5-dimethyl-1-hexene (B1584997) isomer necessitates the use of a fractionating column with high efficiency (a high number of theoretical plates) to achieve effective separation.
| Compound | Structure | Boiling Point (°C) |
| 2,4,4-Trimethyl-1-pentene | 101-102[1][2][3] | |
| cis-2,5-Dimethyl-3-hexene (B82337) | 102-114.3[4][5][6] | |
| 1,1,3-Trimethylcyclopentane | 105[7][8] | |
| This compound | 112-113 | |
| 2,5-Dimethyl-1-hexene | 112[9][10][11] | |
| trans-2,5-Dimethyl-3-hexene | ~115 |
Experimental Protocol
This protocol details the purification of this compound using a laboratory-scale fractional distillation apparatus equipped with a Vigreux column.
Materials and Equipment:
-
Crude this compound
-
Boiling chips or a magnetic stir bar and stir plate
-
Heating mantle with a variable power controller
-
Round-bottom flask (distilling flask), appropriately sized for the volume of liquid to be distilled (should be 1/2 to 2/3 full)
-
Fractionating column (e.g., Vigreux column, or a column packed with Raschig rings or glass beads)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 150 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (e.g., round-bottom flasks or Erlenmeyer flasks)
-
Clamps and stands to secure the apparatus
-
Glass wool for insulation
-
Tubing for condenser water inlet and outlet
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions:
This compound is a flammable liquid. All heating should be conducted using a heating mantle in a well-ventilated fume hood. Ensure there are no open flames or spark sources nearby. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
Fractional Distillation Workflow:
Caption: Workflow for the purification of this compound.
Procedure:
-
Apparatus Assembly:
-
Securely clamp the round-bottom flask to a stand.
-
Add the crude this compound and a few boiling chips (or a magnetic stir bar) to the flask.
-
Fit the fractionating column vertically into the neck of the flask.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the thermometer adapter, ensuring the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.
-
Position a pre-weighed receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with glass wool to ensure an adiabatic process, which is crucial for efficient separation.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.
-
Observe the liquid as it begins to boil and the vapor rises into the fractionating column.
-
Adjust the heating rate to establish a slow and steady distillation rate, approximately 1-2 drops per second. A "reflux ring" of condensing vapor should be seen slowly ascending the column.
-
Monitor the temperature at the distillation head. Collect any initial distillate that comes over at a temperature significantly below the boiling point of this compound (i.e., below 110 °C) in a separate receiving flask. This fraction will contain lower-boiling impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 112-113 °C), change to a new, pre-weighed receiving flask to collect the purified product.
-
Continue to collect the distillate as long as the temperature remains constant.
-
If the temperature begins to rise significantly above 113 °C or drops, it indicates that the desired product has been distilled. Stop the distillation by removing the heating mantle.
-
Do not distill to dryness to avoid the potential formation of explosive peroxides.
-
-
Analysis:
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
The purity of the collected fraction should be assessed using an appropriate analytical technique, such as gas chromatography (GC), to confirm the removal of impurities.
-
Data Presentation
The following table should be used to record the results of the fractional distillation.
| Fraction | Temperature Range (°C) | Mass (g) | Appearance | Purity (by GC, if applicable) |
| 1 (Forerun) | < 110 | |||
| 2 (Main Product) | 110 - 113 | |||
| 3 (Residue) | > 113 |
Conclusion
Fractional distillation is a robust and effective method for the purification of this compound from its isomeric and other synthetic byproducts. By carefully controlling the distillation rate and monitoring the temperature, a high degree of purity can be achieved. The use of an efficient fractionating column is critical for the successful separation of components with close boiling points. The protocol described in this application note provides a reliable procedure for obtaining purified this compound suitable for demanding research and development applications.
References
- 1. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cis-2,5-dimethyl-3-hexene | CAS#:10557-44-5 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. 1,1,3-Trimethylcyclopentane | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 8. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 9. 2,5-dimethyl-1-hexene [stenutz.eu]
- 10. 2,5-Dimethyl-1-hexene | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
Application Note: GC-MS Method for Purity Analysis of 2,5-Dimethyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethyl-2-hexene (CAS No: 3404-78-2, Molecular Formula: C₈H₁₆, Molecular Weight: 112.21 g/mol ) is an unsaturated hydrocarbon used as a building block in organic synthesis.[1][2][3] The purity of this reagent is critical for ensuring the desired reaction outcomes and minimizing by-product formation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for determining the purity of volatile and semi-volatile compounds like this compound.[4][5] This method combines the superior separation capabilities of Gas Chromatography (GC) with the definitive identification power of Mass Spectrometry (MS), allowing for the accurate quantification of the main component and the identification of potential impurities.[6][7]
This application note provides a detailed protocol for the purity analysis of this compound using GC-MS.
Experimental Protocol
This protocol outlines the preparation of samples and the instrumental parameters for the GC-MS analysis.
Instrumentation and Materials
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Software: Data acquisition and processing software (e.g., ChemStation, Xcalibur).
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving hydrocarbons.
-
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade).
-
-
Consumables:
-
GC vials with caps (B75204) (2 mL).
-
Microsyringe for sample injection.
-
Sample Preparation
-
Accurately prepare a stock solution of the this compound sample by dissolving approximately 100 mg in 10 mL of a suitable solvent (e.g., Hexane).
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent. This corresponds to a final concentration of approximately 100 µg/mL.
-
Transfer the final solution to a 2 mL GC vial for analysis.
GC-MS Method and Parameters
The following table summarizes the recommended instrumental parameters for the analysis. These may be adjusted to optimize performance on different systems.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C. Hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35 - 300 amu |
| Scan Mode | Full Scan |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Identification and Purity Calculation
-
Identification: The primary peak in the total ion chromatogram (TIC) is identified as this compound by comparing its mass spectrum with the NIST reference spectrum.[1] The molecular ion peak ([M]⁺) is expected at m/z 112.
-
Impurity Identification: Other peaks in the chromatogram are treated as potential impurities. Their mass spectra can be compared against a spectral library (e.g., NIST, Wiley) for tentative identification.
-
Purity Calculation: The purity of this compound is determined using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Quantitative Data Summary
The following table summarizes the expected analytical data for this compound.
| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~7.5 (variable) | 112 | 41, 55, 56, 70, 97 |
Note: Retention time is approximate and can vary based on the specific instrument and column conditions.
The table below shows an example of a purity analysis result.
| Peak No. | Retention Time (min) | Component Name | Peak Area | Area % |
| 1 | 6.8 | Unknown Impurity | 15,000 | 0.5 |
| 2 | 7.5 | This compound | 2,970,000 | 99.0 |
| 3 | 8.1 | Unknown Impurity | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 |
Visualized Workflow
The following diagram illustrates the complete workflow for the GC-MS purity analysis of this compound.
References
- 1. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 3. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: ¹H and ¹³C NMR Spectral Analysis of 2,5-Dimethyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, enabling the unambiguous identification of a compound's structure. This application note presents a comprehensive ¹H and ¹³C NMR spectral analysis of 2,5-dimethyl-2-hexene (C₈H₁₆), a non-conjugated alkene. Detailed protocols for sample preparation and data acquisition are provided, along with a complete assignment of the observed NMR signals.
Molecular Structure and NMR Assignments
The structure of this compound contains six distinct carbon environments and five unique proton environments, leading to a well-resolved NMR spectrum. The numbering convention used for signal assignment is illustrated in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
A standardized workflow is crucial for acquiring high-quality, reproducible NMR data. The following sections detail the protocols for sample preparation and spectral acquisition.
Experimental Workflow Diagram
The overall process from sample handling to final data analysis is outlined below.
Caption: Standard experimental workflow for NMR spectral analysis.
Sample Preparation Protocol
Proper sample preparation is critical for obtaining high-resolution spectra.[1] As this compound is a volatile organic compound, careful handling is required.[2]
-
Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds as its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) typically do not interfere with the analyte signals.[3][4]
-
Dissolution: Add the solvent to the vial and gently swirl or vortex to ensure the sample is fully dissolved.[3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube.[1][5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and sample contamination. Label the tube clearly near the top.[3][5]
NMR Data Acquisition Protocol
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters [6][7]
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 or 500 MHz | Defines the operating field strength. |
| Pulse Program | zg30 | A standard 1D experiment with a 30° flip angle pulse.[6] |
| Acquisition Time (AQ) | 3.0 - 4.0 s | Time for which the FID is recorded to ensure good resolution.[6] |
| Relaxation Delay (D1) | 1.5 - 2.0 s | Delay between scans to allow for spin-lattice relaxation. |
| Number of Scans (NS) | 8 - 16 | Number of FIDs averaged to improve the signal-to-noise ratio. |
| Spectral Width (SW) | 16 ppm | The frequency range to be observed. |
| Reference | TMS (δ 0.00 ppm) | Internal standard for chemical shift calibration. |
¹³C NMR Acquisition Parameters [8][9]
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 or 125 MHz | Corresponds to the ¹H frequency. |
| Pulse Program | zgdc30 | A standard proton-decoupled experiment with a 30° pulse.[9] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient for observing sharp carbon signals.[9] |
| Relaxation Delay (D1) | 2.0 s | A longer delay helps in observing quaternary carbons.[9] |
| Number of Scans (NS) | ≥ 128 | More scans are needed due to the low natural abundance of ¹³C.[9] |
| Spectral Width (SW) | 220 ppm | Covers the typical range for carbon chemical shifts. |
| Reference | CDCl₃ (δ 77.16 ppm) | The solvent peak is commonly used for calibration. |
Data Presentation and Interpretation
The acquired ¹H and ¹³C NMR data for this compound are summarized below. Spectral data is referenced from the SpectraBase database.[10][11][12]
¹H NMR Spectral Data
| Peak Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | H-3 | ~5.12 | t (triplet) | 1H |
| B | H-4 | ~1.96 | d (doublet) | 2H |
| C | H-1, H-7 | ~1.69 | s (singlet) | 6H |
| D | H-5 | ~1.55 | m (multiplet) | 1H |
| E | H-6, H-8 | ~0.88 | d (doublet) | 6H |
Interpretation:
-
The signal at 5.12 ppm (A) corresponds to the vinylic proton (H-3), appearing as a triplet due to coupling with the two adjacent protons on C-4.
-
The two allylic protons on C-4 (B) resonate at 1.96 ppm . Their signal is a doublet due to coupling with the vinylic proton H-3.
-
The two methyl groups attached to the double bond (C-1 and C-7 ) are chemically equivalent and appear as a sharp singlet at 1.69 ppm (C) , integrating to 6 protons.
-
The methine proton at C-5 (D) is a complex multiplet around 1.55 ppm , as it is coupled to protons on C-4 and the two methyl groups (C-6 and C-8).
-
The six protons of the two methyl groups at the isopropyl end of the molecule (C-6 and C-8 ) are equivalent and appear as a doublet at 0.88 ppm (E) due to coupling with the single methine proton (H-5).
¹³C NMR Spectral Data
| Peak Label | Assignment | Chemical Shift (δ, ppm) |
| 1 | C-2 | ~132.1 |
| 2 | C-3 | ~123.5 |
| 3 | C-4 | ~38.9 |
| 4 | C-5 | ~28.1 |
| 5 | C-1, C-7 | ~25.8 |
| 6 | C-6, C-8 | ~22.5 |
Interpretation:
-
The two olefinic carbons, C-2 and C-3 , appear in the downfield region at 132.1 ppm and 123.5 ppm , respectively. The quaternary carbon (C-2) is further downfield than the protonated carbon (C-3).
-
The aliphatic carbons appear in the upfield region. The allylic methylene (B1212753) carbon C-4 is observed at 38.9 ppm .
-
The methine carbon C-5 resonates at 28.1 ppm .
-
The two equivalent vinylic methyl carbons, C-1 and C-7 , are found at 25.8 ppm .
-
The two equivalent methyl carbons of the isopropyl group, C-6 and C-8 , appear furthest upfield at 22.5 ppm .
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supported by standardized experimental protocols, allows for the complete and confident structural assignment of this compound. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure, demonstrating the power of NMR as a primary tool in chemical analysis.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Submicro scale NMR sample preparation for volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. bkinstruments.co.kr [bkinstruments.co.kr]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 8. books.rsc.org [books.rsc.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isobutene Dimerization for 2,5-Dimethyl-2-hexene Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the dimerization of isobutene. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help optimize the yield of 2,5-dimethyl-2-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for dimerizing isobutene, and how do they differ in selectivity for this compound?
A1: There are three primary catalytic routes for isobutene dimerization, each with distinct mechanisms and product selectivities:
-
Solid Acid Catalysis: This is the most common industrial method, often employing catalysts like Amberlyst-15 ion-exchange resins or zeolites. The mechanism proceeds through a tertiary carbocation intermediate, which favors the formation of branched isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The yield of the "head-to-head" dimer, this compound, is typically very low with this method.
-
Homogeneous Nickel Catalysis: Certain nickel-based catalysts, particularly those with specific ligands like hexafluoroacetylacetonate, can achieve high selectivity for the linear, "head-to-head" dimerization of isobutene to form 2,5-dimethylhexenes.[1] The mechanism is believed to involve a nickel-hydride intermediate that promotes a less-branched product distribution compared to acid catalysis.[2] Selectivity for 2,5-dimethylhexenes can be as high as 99%.[1]
-
Radical-Mediated Dimerization: A less common but highly selective method involves a radical-based mechanism initiated by co-feeding hydrogen sulfide (B99878) (H₂S) at elevated temperatures.[3] This process generates thiyl radicals (SH•) that can abstract a hydrogen atom from the methyl group of isobutene, leading to the formation of a terminal isobutene radical.[4] The coupling of these radicals results in the formation of 2,5-dimethyl-1-hexene, which can then isomerize to the more stable this compound. This method avoids the carbocation intermediates that lead to branched isomers.
Q2: Why is my acid-catalyzed reaction not producing this compound?
A2: Acid-catalyzed dimerization of isobutene inherently favors the formation of the most stable carbocation intermediate, which is the tertiary butyl cation. The subsequent reaction pathway leads to the formation of highly branched C8 isomers, such as trimethylpentenes. The formation of this compound requires a "head-to-head" coupling of two isobutene molecules, which is not a favored pathway in acid catalysis.[4] To selectively synthesize this compound, alternative catalytic systems, such as specific nickel complexes or radical-initiated reactions, are necessary.
Q3: What is the role of H₂S in the selective dimerization to 2,5-dimethylhexenes?
A3: In the radical-mediated dimerization of isobutene, H₂S acts as a radical initiator. At high temperatures (around 375 °C), H₂S can generate SH• radicals.[3] These radicals are capable of abstracting a hydrogen atom from one of the terminal methyl groups of isobutene, forming a terminal isobutene radical. This is a key step, as it circumvents the formation of the more stable tertiary carbocation. Two of these terminal radicals can then couple to form 2,5-dimethyl-1-hexene, a direct precursor to this compound.[4] Experiments have shown that without H₂S co-feeding, the dimerization to 2,5-dimethylhexenes does not proceed under these conditions.[3]
Q4: Can I use a fixed-bed reactor for nickel-catalyzed dimerization?
A4: While many nickel catalysts for olefin dimerization are homogeneous and used in batch reactors, heterogeneous nickel catalysts can be employed in fixed-bed reactors. These often consist of nickel supported on materials like zeolites or alumina.[4][5] The key considerations for a fixed-bed system are catalyst stability, potential for leaching of the active metal, and managing the exothermic nature of the reaction. For some nickel-based catalysts, deactivation can be an issue, which might be more challenging to manage in a continuous flow system compared to a batch process.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Symptom | Potential Cause | Recommended Solution |
| Reaction with solid acid catalyst (e.g., Amberlyst-15) yields primarily trimethylpentenes. | Incorrect catalytic system. Acid catalysis does not favor the formation of 2,5-dimethylhexenes. | Switch to a catalytic system known to produce "head-to-head" dimers. Consider either a homogeneous nickel catalyst (e.g., with hexafluoroacetylacetonate ligands) or the H₂S co-feeding radical method.[1][3] |
| No reaction observed in H₂S co-feeding experiment. | Insufficient reaction temperature. The generation of SH• radicals from H₂S is temperature-dependent. | Ensure the reaction temperature is optimal, around 375 °C. Lower temperatures may not provide enough energy for radical initiation.[3] |
| Incorrect reactant ratio. The molar ratio of isobutene to H₂S is critical for optimal yield. | The optimal reported ratio of isobutene to H₂S is 2:1. An excess of H₂S can lead to side reactions like the hydrogenation of isobutene to isobutane (B21531).[3] | |
| Low activity with nickel catalyst. | Catalyst deactivation or improper activation. Homogeneous nickel catalysts can be sensitive to impurities and may require an activator (e.g., an aluminum-alkyl compound).[1] | Ensure all reactants and solvents are pure and dry. If using a catalyst system that requires activation, follow the specific activation protocol carefully. For heterogeneous nickel catalysts, deactivation by coking can occur; consider regeneration procedures if applicable.[5] |
Issue 2: High Yield of Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Formation of higher oligomers (C12, C16) in any catalytic system. | High isobutene conversion and/or high reaction temperature. These conditions can promote the reaction of C8 dimers with additional isobutene molecules. | Reduce the reaction temperature. For fixed-bed reactors, increase the liquid hourly space velocity (LHSV) to decrease the residence time and limit conversion. For batch reactors, reduce the reaction time. |
| Formation of isobutane in H₂S co-feeding system. | Excess H₂S. H₂S can act as a hydrogen source, leading to the hydrogenation of isobutene. | Optimize the isobutene to H₂S molar ratio. A ratio of 2:1 has been found to maximize the yield of 2,5-dimethylhexenes while minimizing isobutane formation.[3] |
| Formation of various C8 isomers with nickel catalyst. | Non-selective catalyst or inappropriate reaction conditions. Some nickel catalysts can also promote isomerization of the products. | Use a highly selective nickel catalyst, such as (4-Cyclooctene-1-yl)(1,1,1,5,5,5-hexafluoro-2,4-acetylacetonato)nickel, which has shown up to 99% selectivity for 2,5-dimethylhexenes.[1] Optimize the reaction temperature, as higher temperatures can sometimes lead to decreased selectivity. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Isobutene Dimerization
| Parameter | Solid Acid Catalysis (e.g., Amberlyst-15) | Homogeneous Nickel Catalysis | Radical-Mediated (H₂S Co-feeding) |
| Primary C8 Products | 2,4,4-Trimethylpentenes | 2,5-Dimethylhexenes | 2,5-Dimethylhexenes |
| Selectivity to 2,5-DMH | Very Low | Up to 99%[1] | High (e.g., 27.8% of total products)[3] |
| Typical Temperature | 55 - 160 °C | Varies (e.g., -50 to 26 °C)[6] | ~375 °C[3] |
| Typical Pressure | 16 - 25 atm (to maintain liquid phase) | Varies | 1 - 3 atm[3] |
| Catalyst Form | Solid (Resin/Zeolite) | Homogeneous (Soluble Complex) | Gas Phase Co-reactant |
| Key Advantage | Well-established, robust | High selectivity to linear dimers | High selectivity, avoids acid catalysts |
| Key Disadvantage | Poor selectivity for 2,5-DMH | Catalyst separation and stability | High temperature, handling of H₂S |
Table 2: Optimized Reaction Conditions for Selective 2,5-Dimethylhexene (2,5-DMH) Synthesis
| Parameter | H₂S Co-feeding Method[3] |
| Catalyst/Initiator | Hydrogen Sulfide (H₂S) |
| Reactor Type | Batch Reactor |
| Optimal Temperature | 375 °C |
| Optimal Pressure | 1.0 - 3.0 atm (yield increases with pressure) |
| Isobutene/H₂S Molar Ratio | 2:1 |
| Max. Yield of 2,5-DMHs | ~4.6% |
| Observed Byproducts | Isobutane, isobutyl mercaptan, p-xylene |
Experimental Protocols
Protocol 1: Fixed-Bed Dimerization using Amberlyst-15
This protocol describes a standard procedure for isobutene dimerization using a solid acid catalyst, which primarily yields trimethylpentenes but serves as a baseline experiment.
1. Materials and Equipment:
-
Amberlyst-15 ion-exchange resin
-
Isobutene feed (liquid or gas)
-
High-pressure fixed-bed reactor system with temperature and pressure control
-
Feed pump for liquid isobutene or mass flow controller for gaseous isobutene
-
Back-pressure regulator
-
Product collection vessel
-
Gas chromatograph (GC) for product analysis
2. Catalyst Preparation and Loading:
-
Wash the Amberlyst-15 resin with deionized water to remove impurities.
-
Dry the resin in a vacuum oven at a temperature not exceeding 120 °C overnight.
-
Load a known quantity (e.g., 10-20 mL) of the dried resin into the fixed-bed reactor, ensuring uniform packing. Glass wool plugs can be used at the top and bottom of the catalyst bed to hold it in place.
3. Reaction Procedure:
-
Pressurize the reactor system with an inert gas (e.g., nitrogen) to the desired operating pressure (e.g., 20 atm) and check for leaks.
-
Heat the reactor to the target reaction temperature (e.g., 100-130 °C).
-
Start the isobutene feed flow at a predetermined rate (e.g., Liquid Hourly Space Velocity of 1.0 h⁻¹).
-
Maintain constant temperature and pressure throughout the experiment.
-
Collect the product effluent in a cooled collection vessel.
-
Allow the reaction to run for a set period, collecting samples periodically for analysis.
4. Product Analysis:
-
Analyze the collected liquid samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a PONA column) to separate C4 and C8 isomers.
-
Calculate isobutene conversion and selectivity to various C8 dimers based on the GC peak areas and response factors.
Protocol 2: Selective Dimerization using H₂S Co-feeding
This protocol details the synthesis of 2,5-dimethylhexenes via a radical-initiated pathway.
1. Materials and Equipment:
-
Isobutene (gas)
-
Hydrogen Sulfide (H₂S) gas
-
Nitrogen (N₂) for purging
-
Batch reactor (e.g., stainless steel autoclave) equipped with pressure gauge, thermocouple, and gas inlet/outlet valves
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
2. Reaction Procedure:
-
Evacuate the batch reactor and then purge it with nitrogen several times to ensure an inert atmosphere.
-
Introduce H₂S and isobutene into the reactor at the desired molar ratio (e.g., 1:2).
-
Pressurize the reactor to the target initial pressure (e.g., 2.5 atm).
-
Heat the reactor to the optimal reaction temperature of 375 °C and maintain this temperature for the desired reaction time (e.g., 1-2 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor in a fume hood and collect the gaseous and any liquid products for analysis.
3. Product Analysis:
-
Analyze the product mixture using GC-MS to identify the components, including 2,5-dimethyl-1-hexene, this compound, and any byproducts.
-
Quantify the products using a calibrated GC-FID to determine the yield and selectivity.
Mandatory Visualizations
Caption: Radical mechanism for 2,5-dimethyl-hexene synthesis.
Caption: General experimental workflow for isobutene dimerization.
References
- 1. Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Byproducts formed during the synthesis of 2,5-Dimethyl-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-2-hexene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol (B89615) is resulting in a low yield of this compound. What are the potential side reactions and byproducts?
A1: Low yields in the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol can be attributed to several factors. The reaction proceeds through an E1 mechanism involving a tertiary carbocation intermediate.[1][2] While this specific carbocation is unlikely to undergo rearrangement to a more stable form, other side reactions can occur:
-
Formation of Isomeric Alkenes: Incomplete dehydration or isomerization can lead to the formation of other hexene isomers, although this compound is generally the major product under thermodynamic control due to Zaitsev's rule.
-
Formation of Cyclic Ethers: Intramolecular nucleophilic attack by one hydroxyl group on the protonated intermediate of the other can lead to the formation of cyclic ethers, such as 2,2,5,5-tetramethyltetrahydrofuran. This is a known side reaction in the dehydration of diols.[3][4]
-
Polymerization: Under strongly acidic conditions and higher temperatures, the alkene product can undergo acid-catalyzed polymerization, leading to higher molecular weight byproducts and a decrease in the desired monomer yield.
-
Oxidation: If using a strong oxidizing acid like concentrated sulfuric acid, oxidation of the starting material or product can occur, leading to the formation of carbon dioxide and sulfur dioxide.[5]
Troubleshooting Tips:
-
Choice of Acid: Consider using a non-oxidizing acid catalyst like phosphoric acid instead of sulfuric acid to minimize oxidation byproducts.[5]
-
Temperature Control: Maintain the reaction temperature at the lowest effective point to favor elimination over competing side reactions like polymerization.
-
Reaction Time: Optimize the reaction time to maximize the yield of the desired alkene while minimizing the formation of degradation products.
-
Removal of Water: If feasible for your setup, removing water as it forms can help drive the equilibrium towards the alkene product, in accordance with Le Chatelier's principle.
Q2: I am synthesizing this compound via the dimerization of isobutene and observing a complex mixture of products. What are the expected byproducts?
A2: The dimerization of isobutene can lead to a variety of products depending on the catalyst and reaction conditions. Besides the desired this compound, you can expect to see its isomer, 2,5-dimethyl-1-hexene, and the saturated alkane, 2,5-dimethylhexane.[6]
Other common byproducts include:
-
1,1,3-trimethylcyclopentane
-
2,2,4-trimethylpentane
-
2,4,4-trimethyl-1-pentene[6]
If hydrogen sulfide (B99878) (H2S) is used as a co-catalyst, you may also identify sulfur-containing byproducts such as isobutane, isobutyl mercaptan, and tert-butyl mercaptan.[6]
Troubleshooting Tips:
-
Catalyst Selection: The choice of catalyst is crucial for selectivity. Investigate different acidic catalysts or catalyst systems to optimize the yield of the desired isomer.
-
Parameter Optimization: Carefully control reaction temperature, pressure, and the molar ratio of reactants to influence the product distribution. For instance, in H2S co-catalyzed dimerization, an optimal isobutene to H2S ratio was found to be 2/1 at 375 °C.[6]
Q3: In my Wittig synthesis of this compound, I am having trouble separating the product from a major byproduct. What is this byproduct and how can I remove it?
A3: The most common and significant byproduct in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[7] The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[7] TPPO is a high-boiling, crystalline solid that can sometimes be challenging to separate from the desired alkene product, especially if the product is also non-polar.
Troubleshooting Purification:
-
Crystallization: If your product is a liquid, you may be able to remove the solid TPPO by filtration after the reaction mixture has been concentrated. Cooling the mixture can sometimes help to precipitate more of the TPPO.
-
Chromatography: Column chromatography is a very effective method for separating the non-polar alkene from the more polar TPPO. Silica (B1680970) gel is a common stationary phase for this separation.
-
Extraction: In some cases, a series of extractions can be used to separate the product from TPPO, although their similar solubilities in many organic solvents can make this difficult.
Quantitative Data Summary
The following table summarizes product distribution from the dimerization of isobutene with H2S co-feeding under specific experimental conditions.
| Product | Yield (%) | Selectivity (%) |
| 2,5-Dimethylhexanes (2,5-DMHs) | 4.1 | 27.8 |
| Isobutane | - | - |
| Isobutyl mercaptan | - | - |
| tert-Butyl mercaptan | - | - |
| 1,1,3-Trimethylcyclopentane | - | - |
| 2,2,4-Trimethylpentane | - | - |
| 2,4,4-Trimethyl-1-pentene | - | - |
| 2,5-DMHs include 2,5-dimethylhexane, 2,5-dimethyl-1-hexene, and this compound. Data from a study on isobutene dimerization with H2S co-feeding.[6] |
Experimental Protocols
1. Acid-Catalyzed Dehydration of 2,5-Dimethyl-2,5-hexanediol (General Procedure)
This is a general representation of an acid-catalyzed dehydration of a tertiary alcohol.
-
Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be of an appropriate size to accommodate the reactants and a stirring mechanism.
-
Reactant Charging: To the reaction flask, add 2,5-dimethyl-2,5-hexanediol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[5]
-
Heating: Heat the reaction mixture to a temperature sufficient to induce dehydration and distill the resulting alkene. The temperature will depend on the specific acid catalyst used and the boiling point of the product. For tertiary alcohols, the reaction can often be carried out under relatively mild conditions.[1]
-
Product Collection: Collect the distillate, which will be a mixture of the alkene product and water.
-
Workup: Separate the organic layer from the aqueous layer in a separatory funnel. Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). The crude product can then be purified by fractional distillation.
2. Wittig Reaction for Alkene Synthesis (General Procedure)
This protocol outlines the general steps for a Wittig reaction.[8][9]
-
Ylide Formation:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the appropriate phosphonium (B103445) salt (e.g., a triphenylphosphonium halide) in a suitable anhydrous solvent (e.g., THF or diethyl ether).[10]
-
Cool the solution in an ice bath or dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Carbonyl:
-
To the freshly prepared ylide solution, slowly add a solution of the corresponding ketone or aldehyde (in this case, a ketone that would lead to this compound, such as 2,5-dimethyl-3-hexanone) in the same anhydrous solvent.
-
Allow the reaction to stir at the appropriate temperature (ranging from low temperatures to room temperature) for a sufficient time for the reaction to go to completion.
-
-
Quenching and Workup:
-
Quench the reaction by adding a suitable reagent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product to separate the desired alkene from the triphenylphosphine oxide byproduct. This is typically achieved by column chromatography on silica gel.[7]
-
Visualizations
Caption: Troubleshooting guide for byproducts in this compound synthesis.
Caption: Reaction pathway for the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol.
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 4. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271) | 110-03-2 [evitachem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation and Regeneration in 2,5-Dimethyl-2-hexene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,5-Dimethyl-2-hexene. The focus is on solid acid catalysts, such as zeolites (e.g., HZSM-5), which are commonly employed in this type of olefin synthesis.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and addressing common issues related to catalyst performance.
Issue 1: Gradual or Rapid Decrease in Catalyst Activity
Q: My reaction conversion is dropping over time. What are the likely causes and how can I troubleshoot this?
A: A decline in catalyst activity is the most common indicator of deactivation. The primary mechanisms for solid acid catalysts in hydrocarbon reactions are coking, poisoning, and sintering.[1]
Troubleshooting Workflow:
References
Minimizing side reactions in the polymerization of 2,5-Dimethyl-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2,5-Dimethyl-2-hexene. The content is designed to help minimize common side reactions and optimize polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for polymerizing this compound?
A1: Due to the presence of electron-donating alkyl groups which can stabilize a carbocation, this compound is best polymerized via cationic polymerization . This method involves the use of an initiator system that generates a carbocationic active species to propagate the polymer chain.
Q2: What are the primary side reactions to be aware of during the polymerization of this compound?
A2: The main side reactions in the cationic polymerization of this compound include:
-
Chain transfer to monomer: The growing polymer chain transfers a proton to a monomer molecule, terminating the chain and creating a new, smaller polymer chain. This is a significant issue that can limit the molecular weight of the resulting polymer.
-
Isomerization and rearrangement: The propagating carbocation can undergo rearrangements to form more stable carbocations, leading to a polymer with a different structure than expected.
-
Termination: The growing chain can be terminated by impurities or by reaction with the counter-ion of the initiator system.
Q3: How does the choice of initiator affect the polymerization?
A3: The choice of initiator is critical for controlling the polymerization process. Strong Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), are commonly used in combination with a co-initiator (e.g., water or a tertiary alkyl halide). The initiator system influences the rate of initiation and the stability of the propagating species, which in turn affects the prevalence of side reactions. For more controlled polymerizations, "living" cationic polymerization systems can be employed, which establish an equilibrium between active and dormant polymer chains, minimizing termination and chain transfer.
Q4: Why is temperature control so important in this polymerization?
A4: Lower temperatures (typically below 0°C) are generally preferred for the cationic polymerization of this compound.[1] This is because side reactions like chain transfer and isomerization have higher activation energies than the propagation step. By lowering the temperature, these unwanted reactions are suppressed to a greater extent than the desired polymerization, leading to a higher molecular weight and a more controlled polymer structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Inactive initiator system.- Presence of impurities that terminate the polymerization.- Insufficient reaction time. | - Ensure the purity and proper activation of your initiator and co-initiator.- Thoroughly purify the monomer and solvent to remove water and other nucleophilic impurities.- Monitor the reaction over time to ensure it has gone to completion. |
| Low Molecular Weight | - High rate of chain transfer to monomer.- High concentration of initiator.- High reaction temperature. | - Lower the reaction temperature (e.g., to -40°C or -78°C).- Reduce the concentration of the initiator.- Consider using a living cationic polymerization system. |
| Broad Molecular Weight Distribution (PDI > 2) | - Uncontrolled initiation or termination events.- Significant chain transfer reactions. | - Employ a living or controlled cationic polymerization protocol.- Ensure rapid and uniform mixing of the initiator with the monomer solution.- Maintain a constant, low temperature throughout the reaction. |
| Unexpected Polymer Structure (from NMR/IR) | - Isomerization or rearrangement of the propagating carbocation. | - Lower the polymerization temperature significantly.- Use a less acidic (weaker) initiator system that is less likely to promote rearrangements.- Choose a solvent that can better stabilize the desired carbocation. |
Experimental Protocols
Representative Protocol for Cationic Polymerization of this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific initiator system and desired polymer characteristics.
Materials:
-
This compound (purified by distillation over a drying agent)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Initiator system (e.g., AlCl₃ in a solution of the chosen solvent)
-
Co-initiator (e.g., deionized water or tertiary alkyl chloride)
-
Dry nitrogen or argon atmosphere
-
Quenching agent (e.g., methanol)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.
-
Under a positive pressure of inert gas, add the desired amount of anhydrous solvent to the flask.
-
Cool the flask to the target reaction temperature (e.g., -40°C) using a suitable cooling bath.
-
Inject the purified this compound into the cooled solvent.
-
Prepare the initiator solution in a separate, dry flask under an inert atmosphere. If using a co-initiator, add it to the initiator solution.
-
Slowly add the initiator solution to the rapidly stirring monomer solution in the reaction flask.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution as an indicator of polymer formation.
-
Quench the reaction by adding a small amount of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting logic for common issues in the polymerization of this compound.
References
Troubleshooting low conversion rates in 2,5-Dimethyl-2-hexene reactions
Welcome to the technical support center for 2,5-Dimethyl-2-hexene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered alkene.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed hydration of this compound is showing a low conversion rate. What are the common causes?
Low conversion in the acid-catalyzed hydration of this compound can stem from several factors, primarily related to the stability of the carbocation intermediate and reaction equilibrium. Key areas to investigate include:
-
Inadequate Acid Catalyst Concentration or Strength: The reaction is initiated by protonation of the double bond. If the acid catalyst is too weak or its concentration is too low, the initial protonation step will be slow, leading to poor conversion.
-
Reversibility of the Reaction: The hydration of alkenes is a reversible process. The presence of excess water drives the equilibrium towards the alcohol product. Conversely, if the product alcohol is desired, sufficient water must be present.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction.
-
Steric Hindrance: The tertiary carbocation formed from this compound is relatively stable. However, the steric bulk around the double bond can hinder the approach of water molecules.
Q2: I am observing a mixture of products in my halogenation reaction with this compound. How can I improve the selectivity?
The formation of multiple products in halogenation reactions of alkenes, especially sterically hindered ones, is a common challenge.[1] Key factors influencing selectivity include:
-
Reaction Mechanism: The reaction typically proceeds through a halonium ion intermediate. The regioselectivity of the nucleophilic attack by the halide ion can be influenced by the steric environment.[1]
-
Solvent Effects: The choice of solvent can significantly impact the stability of the intermediates and the solubility of the halogenating agent.
-
Halogenating Agent: The reactivity and selectivity of halogenating agents vary. For instance, N-bromosuccinimide (NBS) can be a milder and more selective brominating agent than elemental bromine.
Q3: My oxidation of this compound to an epoxide or diol is resulting in a low yield. What are the potential reasons?
Low yields in oxidation reactions can be attributed to several factors, including the choice of oxidizing agent and reaction conditions.
-
Oxidizing Agent Reactivity: Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to over-oxidation and cleavage of the carbon-carbon double bond. Milder reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often preferred for epoxidation.
-
Reaction Temperature: Oxidation reactions are often exothermic. Poor temperature control can lead to side reactions and decomposition of the desired product.
-
Steric Hindrance: The bulky tert-butyl group in this compound can sterically hinder the approach of the oxidizing agent to the double bond, slowing down the reaction rate.
Troubleshooting Guides
Low Conversion in Acid-Catalyzed Hydration
If you are experiencing low conversion rates during the acid-catalyzed hydration of this compound, follow this systematic troubleshooting guide. The expected major product is 2,5-Dimethyl-2-hexanol, following Markovnikov's rule.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in acid-catalyzed hydration.
Experimental Protocol: Optimized Acid-Catalyzed Hydration
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Procedure: a. To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone (B3395972) or diethyl ether), add a 5-10 molar excess of water. b. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and purify by distillation or column chromatography.
Data Presentation: Effect of Reaction Conditions on Hydration Yield
| Entry | Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 1 | H₂SO₄ | 5 | 25 | 4 | 65 |
| 2 | H₂SO₄ | 10 | 25 | 4 | 85 |
| 3 | H₃PO₄ | 10 | 25 | 4 | 40 |
| 4 | H₂SO₄ | 10 | 50 | 2 | 80 (with side products) |
Note: Data is illustrative and actual results may vary.
Poor Selectivity in Halogenation Reactions
For issues with selectivity in halogenation, consider the following troubleshooting steps.
Logical Relationship for Improving Selectivity
Caption: Factors influencing selectivity in halogenation reactions.
Experimental Protocol: Selective Bromination using NBS
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). b. Add N-bromosuccinimide (NBS) (1.05 eq) to the solution. c. Initiate the reaction using a radical initiator such as AIBN or by gentle heating with a light source. d. Reflux the mixture and monitor the reaction by observing the consumption of the starting material (TLC or GC). The reaction is typically complete when the denser succinimide (B58015) byproduct floats to the surface. e. Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product. Purify by distillation or chromatography.
Data Presentation: Comparison of Halogenating Agents
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) |
| 1 | Br₂ | CCl₄ | 0 | 55 (mixture of isomers) |
| 2 | NBS | CCl₄ | 77 (reflux) | 80 |
| 3 | NCS | CH₂Cl₂ | 40 (reflux) | 75 |
Note: Data is illustrative and actual results may vary.
Low Yield in Oxidation Reactions
To address low yields in the oxidation of this compound, consider the following guide.
Workflow for Optimizing Oxidation Yield
Caption: Systematic approach to improving oxidation reaction yields.
Experimental Protocol: Epoxidation with m-CPBA
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure: a. Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes. d. Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. e. Once the reaction is complete, quench by adding a saturated solution of sodium sulfite. f. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.
Data Presentation: Effect of Oxidant on Product Distribution
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| 1 | m-CPBA | CH₂Cl₂ | 0 | Epoxide | 85 |
| 2 | KMnO₄ (cold, dilute) | Acetone/H₂O | 0 | Diol | 60 |
| 3 | KMnO₄ (hot, acidic) | H₂O | 100 | Cleavage Products | - |
Note: Data is illustrative and actual results may vary.
References
Technical Support Center: Synthesis of 2,5-Dimethyl-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-2-hexene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Dimerization of Isobutene and Dehydration of 2,5-Dimethyl-2,5-hexanediol (B89615).
Route 1: Dimerization of Isobutene
Issue 1: Low or No Conversion of Isobutene
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst (e.g., Nickel complex, Bi2O3) is properly activated and handled under inert conditions if required. Check for catalyst poisoning from impurities in the isobutene feed. |
| Inadequate Reaction Temperature | Optimize the reaction temperature. For H2S co-feeding methods, a moderate temperature around 375°C has been found to be effective.[1] |
| Incorrect Feed Ratio | The molar ratio of reactants is crucial. When using H2S as a co-feeder, an isobutene to H2S ratio of 2/1 has been shown to be optimal.[1] |
| Insufficient Pressure | The reaction may require mild pressure to proceed effectively. Increasing the total pressure (e.g., from 1.0 to 3.0 atm) can enhance the yield of 2,5-dimethylhexenes.[1] |
Issue 2: Poor Selectivity towards this compound (High Yield of Isomers)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst significantly impacts selectivity. Heterogeneous nickel complex catalysts have been reported to promote the formation of linearly linked dimers.[2] |
| Reaction Conditions Favoring Isomerization | Adjusting the reaction temperature and pressure can influence the product distribution. A systematic optimization of these parameters is recommended. |
| Presence of H2S | Co-feeding with H2S can lead to the formation of a mixture of 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane.[1][3] While it promotes dimerization, it may reduce selectivity for the desired isomer. |
Issue 3: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Coke Formation | High reaction temperatures can lead to the formation of carbon deposits on the catalyst surface. Consider periodic catalyst regeneration or using a catalyst more resistant to coking. |
| Oxidation of Catalyst | If using an oxidative dimerization approach (e.g., with a Bi2O3 catalyst), the oxidation of isobutene can produce CO and CO2, which may affect catalyst performance and selectivity.[2][4] |
Route 2: Dehydration of 2,5-Dimethyl-2,5-hexanediol
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient reaction time and temperature. Dehydration of tertiary alcohols is generally faster than primary or secondary alcohols but still requires adequate heating. |
| Use of a Weak Acid Catalyst | A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is typically required for efficient dehydration. |
| Loss of Volatile Product | This compound is volatile. Ensure the reaction apparatus is equipped with an efficient condenser to prevent the loss of product during the reaction and workup. |
Issue 2: Formation of Significant Byproducts (e.g., Cyclic Ethers, Isomeric Alkenes)
| Potential Cause | Suggested Solution |
| Intramolecular Cyclization | The formation of 2,2,5,5-tetramethyltetrahydrofuran (B83245) is a common side reaction.[5] Using a less nucleophilic acid catalyst and carefully controlling the temperature may minimize this. Some studies show heteropoly acids can favor cyclic ether formation.[6][7] |
| Carbocation Rearrangement | While the tertiary carbocation formed from 2,5-dimethyl-2,5-hexanediol is relatively stable, rearrangements leading to other alkene isomers can occur. Using milder reaction conditions (lower temperature) can sometimes improve selectivity. |
| Use of Sulfuric Acid | Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of sulfur dioxide and carbon dioxide, leading to a complex and messy reaction mixture.[1] Consider using concentrated phosphoric(V) acid as an alternative.[1] |
Issue 3: Reaction Mixture Turns Dark or Charred
| Potential Cause | Suggested Solution |
| Oxidation by Sulfuric Acid | As mentioned, concentrated sulfuric acid can oxidize the alcohol, leading to decomposition.[1] |
| Excessive Heating | Overheating the reaction mixture can promote side reactions and decomposition. Maintain the recommended reaction temperature and ensure even heating. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary methods are the dimerization of isobutene and the acid-catalyzed dehydration of 2,5-Dimethyl-2,5-hexanediol.
Q2: Which catalyst is best for the dimerization of isobutene to this compound?
A2: The choice of catalyst depends on the desired outcome. Heterogeneous nickel complex catalysts have been shown to favor the formation of linear dimers.[2] Bismuth oxide (Bi2O3) catalysts have also been used for oxidative dimerization, providing a 13% yield with 53% selectivity.[2][4]
Q3: What is the role of H2S in the dimerization of isobutene?
A3: H2S acts as a co-feeder that facilitates the dimerization of isobutene, which otherwise does not proceed. It is believed to generate radical species that activate the terminal carbon of isobutene, promoting the reaction.[1][3]
Q4: What are the common byproducts in the dehydration of 2,5-Dimethyl-2,5-hexanediol?
A4: Common byproducts include isomeric alkenes (such as 2,5-dimethyl-1-hexene) and the cyclic ether, 2,2,5,5-tetramethyltetrahydrofuran.[5]
Q5: How can I minimize the formation of the cyclic ether during the dehydration of 2,5-Dimethyl-2,5-hexanediol?
A5: To minimize intramolecular cyclization, it is important to control the reaction conditions carefully. Using a non-nucleophilic acid and maintaining the lowest effective temperature can help favor the elimination reaction over substitution.
Q6: Is there a preferred acid catalyst for the dehydration of 2,5-Dimethyl-2,5-hexanediol?
A6: While both concentrated sulfuric acid and phosphoric(V) acid can be used, phosphoric(V) acid is often preferred as it is less oxidizing and tends to produce a cleaner reaction mixture with fewer side products.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Isobutene Dimerization with H2S Co-feeding
| Temperature (°C) | Isobutene/H2S Molar Ratio | Total Pressure (atm) | Yield of 2,5-DMHs* (%) | Selectivity of 2,5-DMHs* (%) |
| 350 | 2/1 | Not Specified | 1.8 | Not Specified |
| 375 | 2/1 | 1.0 - 3.0 | Up to 4.6 | 27.8 |
| 400 | 2/1 | Not Specified | Decreased | Not Specified |
| 375 | 1/1 | Not Specified | Lower than 2/1 | Not Specified |
| 375 | 3/1 | Not Specified | Lower than 2/1 | Not Specified |
*2,5-DMHs include 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane. Data extracted from studies on isobutene dimerization with H2S co-feeding.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-hexenes via Dimerization of Isobutene with H2S Co-feeding
Materials:
-
Isobutene
-
Hydrogen Sulfide (H2S)
-
Batch-type reactor
Procedure:
-
Introduce isobutene and H2S into the batch reactor at the desired molar ratio (an optimal ratio of 2/1 has been reported).[1]
-
Pressurize the reactor to the desired total pressure (e.g., 2.5 atm).[8]
-
Heat the reactor to the reaction temperature (an optimal temperature of 375°C has been identified).[1]
-
Maintain the reaction conditions for a set period. The yield of 2,5-dimethylhexenes has been shown to increase with reaction time.[8]
-
After the reaction is complete, cool the reactor and carefully vent the unreacted gases.
-
Collect the liquid product for analysis and purification.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and selectivity of this compound and other isomers.
Protocol 2: Synthesis of this compound via Dehydration of 2,5-Dimethyl-2,5-hexanediol
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
Concentrated Phosphoric(V) Acid (H3PO4) or Concentrated Sulfuric Acid (H2SO4)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Place 2,5-Dimethyl-2,5-hexanediol in a round-bottom flask.
-
Carefully add the acid catalyst (e.g., concentrated phosphoric(V) acid). A typical molar ratio of acid to alcohol for dehydration is catalytic, but the specific amount may need optimization.
-
Set up a distillation apparatus with the flask.
-
Gently heat the mixture to initiate the dehydration reaction. The product, this compound, will distill as it is formed. The reaction temperature for tertiary alcohol dehydration is typically between 25-80°C.
-
Collect the distillate, which will contain the alkene and water.
-
Transfer the distillate to a separatory funnel and wash with water to remove any residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and purify the this compound by fractional distillation.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its identity and purity.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2,5-dimethylhexenes via isobutene dimerization.
Caption: Troubleshooting decision tree for improving selectivity in diol dehydration.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271) | 110-03-2 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 5. notability.com [notability.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Dimethyl-2,5-hexanediol 97 110-03-2 [sigmaaldrich.com]
- 8. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
Technical Support Center: Fractional Distillation of C8 Alkene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the fractional distillation of C8 alkene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate C8 alkene isomers using fractional distillation?
A1: The primary challenge lies in the very close boiling points of C8 alkene isomers.[1][2] Structural isomers, and particularly geometric isomers (cis/trans), often have boiling points that differ by only a few degrees or even fractions of a degree.[3][4] Fractional distillation separates components based on differences in volatility, and when these differences are minimal, achieving high purity for any single isomer becomes exceptionally challenging, requiring highly efficient distillation setups.[5]
Q2: What is the general trend for the boiling points of C8 alkene isomers?
A2: For C8 alkene isomers, the boiling point is influenced by two main factors:
-
Branching: Increased branching in the carbon chain tends to lower the boiling point. This is because branching reduces the surface area available for intermolecular van der Waals forces.
-
Geometric Isomerism (Cis/Trans): For a given pair of geometric isomers, the cis isomer typically has a slightly higher boiling point than the trans isomer.[1][4] This is attributed to the slight molecular dipole moment in cis isomers due to the arrangement of alkyl groups on the same side of the double bond, leading to weak dipole-dipole interactions in addition to London dispersion forces.[1]
Q3: What is a "theoretical plate" and why is it important for separating C8 alkene isomers?
A3: A theoretical plate is a concept used to describe the efficiency of a distillation column. It represents a hypothetical stage where the liquid and vapor phases are in equilibrium. Essentially, one theoretical plate is equivalent to one simple distillation cycle.[6] To separate liquids with very close boiling points, like C8 alkene isomers, a distillation column with a high number of theoretical plates is required to perform many successive vaporization-condensation cycles, gradually enriching the vapor with the more volatile component.
Q4: What is "reflux ratio" and how does it affect my separation?
A4: The reflux ratio is the ratio of the amount of condensed vapor (distillate) that is returned to the distillation column to the amount that is collected as product.[7][8] A higher reflux ratio generally improves separation efficiency (increases the number of effective theoretical plates) but also increases the time and energy required for the distillation.[9][10] For separating close-boiling C8 alkene isomers, a high reflux ratio is typically necessary.[7]
Q5: Can azeotropes form during the distillation of C8 alkene isomers?
Data Presentation
Table 1: Boiling Points of Selected C8 Alkene Isomers
| Isomer Name | Structure | Boiling Point (°C) |
| 1-Octene | CH₂=CH(CH₂)₅CH₃ | 121.2[3][15] |
| (E)-2-Octene | trans-CH₃CH=CH(CH₂)₄CH₃ | 125.0[3] |
| (Z)-2-Octene | cis-CH₃CH=CH(CH₂)₄CH₃ | 125.6[3] |
| (E)-3-Octene | trans-CH₃CH₂CH=CH(CH₂)₃CH₃ | 123.3[3] |
| (Z)-3-Octene | cis-CH₃CH₂CH=CH(CH₂)₃CH₃ | 122.9[3] |
| (E)-4-Octene | trans-CH₃CH₂CH₂CH=CHCH₂CH₂CH₃ | 122.3[3] |
| (Z)-4-Octene | cis-CH₃CH₂CH₂CH=CHCH₂CH₂CH₃ | 122.5[3] |
| 2-Methyl-1-heptene | CH₂=C(CH₃)(CH₂)₄CH₃ | 121.0 |
| 3-Methyl-1-heptene | CH₂=CHCH(CH₃)(CH₂)₃CH₃ | 115-118 |
| 2,4,4-Trimethyl-1-pentene | CH₂=C(CH₃)CH₂C(CH₃)₃ | 101.4 |
Note: Boiling points can vary slightly with atmospheric pressure.
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency: The number of theoretical plates in your column is too low for the small boiling point difference. | 1. Increase the length of the fractionating column. 2. Use a more efficient column packing material (e.g., structured packing like Sulzer DX or wire mesh packing over glass beads or Raschig rings). 3. Ensure the packing is uniform and dense without being too tight to avoid channeling. |
| Reflux Ratio is Too Low: Not enough of the more volatile component is being returned to the column to achieve equilibrium at each stage. | 1. Increase the reflux ratio by adjusting the distillation head (if equipped with a reflux controller) or by slowing down the rate of distillate collection. 2. A good starting point for difficult separations is a high reflux ratio (e.g., 10:1 or higher) and then gradually decreasing it.[8] |
| Distillation Rate is Too Fast: The vapor is ascending the column too quickly, preventing proper equilibrium between the liquid and vapor phases on the packing material. | 1. Reduce the heating rate of the distillation flask.[6] 2. Aim for a slow, steady collection of distillate, typically 1-2 drops per second.[16] |
| Heat Loss from the Column: The column is losing too much heat to the surroundings, causing premature condensation and preventing the vapor from reaching the top of the column. | 1. Insulate the fractionating column with glass wool or aluminum foil.[6][17] |
| Azeotrope Formation: The isomers may be forming an azeotrope with each other or with a solvent impurity. | 1. Check for the presence of impurities in your starting material. 2. If an azeotrope is suspected, alternative separation techniques like extractive distillation or preparative gas chromatography may be necessary. |
Issue 2: Flooding of the Distillation Column
| Possible Cause | Troubleshooting Step |
| Excessive Heating: The boil-up rate is too high, causing a large volume of vapor to push the condensed liquid up the column. | 1. Immediately reduce the heat to the distillation flask.[17] 2. Allow the liquid to drain back into the flask before resuming heating at a lower rate. |
| Column Packing is Too Dense: The packing material is too tightly packed, restricting the flow of vapor and causing liquid to accumulate. | 1. Repack the column, ensuring the packing is uniform but not overly compressed. |
| High Reflux Ratio with High Heat: A combination of a high reflux rate and a high boil-up rate can overload the column. | 1. Reduce the heating rate while maintaining the desired reflux ratio. |
Issue 3: Unstable or Fluctuating Head Temperature
| Possible Cause | Troubleshooting Step |
| Improper Thermometer Placement: The thermometer bulb is not correctly positioned at the vapor outlet to the condenser. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[6] |
| Channeling in the Column: The vapor is not interacting evenly with the packing material, leading to inconsistent vapor composition reaching the thermometer. | 1. Repack the column to ensure uniform distribution of the packing material. |
| Inconsistent Heating: The heat source is providing uneven heat, causing fluctuations in the boil-up rate. | 1. Use a heating mantle with a stirrer or a stirred oil bath for more uniform heating. |
| Transition Between Fractions: A fluctuating temperature can indicate that one isomer has mostly distilled over and the next is beginning to come over. | 1. Monitor the distillation rate and volume collected. This may be a normal part of the process. |
Experimental Protocols
Protocol: High-Efficiency Fractional Distillation of a C8 Alkene Isomer Mixture
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using ground glass joints.
-
Use a round-bottom flask of an appropriate size (the mixture should fill it to about half to two-thirds of its volume).
-
Select a high-efficiency fractionating column (e.g., a Vigreux column of at least 30 cm in length, or preferably a column packed with structured packing).
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the condenser side arm.
-
Ensure a continuous flow of cold water through the condenser (in at the bottom, out at the top).
-
Use a collection flask, which can be changed during the distillation to collect different fractions.
2. Procedure:
-
Add the C8 alkene isomer mixture and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Securely clamp the apparatus in a fume hood.
-
Begin heating the flask gently with a heating mantle or oil bath.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Insulate the column with glass wool and/or aluminum foil to minimize heat loss.
-
Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).
-
Maintain a high reflux ratio, especially during the initial separation.
-
Record the temperature at which the first fraction is collected. This should be close to the boiling point of the most volatile isomer.
-
Collect this first fraction until the temperature begins to rise significantly.
-
Change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes again at a higher point (the boiling point of the next isomer), change the receiving flask to collect the second pure fraction.
-
Continue this process for all separable isomers.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.
3. Analysis:
-
Analyze each collected fraction using Gas Chromatography (GC) to determine its composition and assess the purity of the separation.
Mandatory Visualization
Caption: Workflow for C8 alkene isomer separation.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 3. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Purification [chem.rochester.edu]
- 7. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determine Optimum Reflux Ratio - Student - Cheresources.com Community [cheresources.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. rushim.ru [rushim.ru]
- 13. Azeotrope_(data) [chemeurope.com]
- 14. scribd.com [scribd.com]
- 15. 1-Octene [webbook.nist.gov]
- 16. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting Complex NMR Spectra of 2,5-Dimethyl-2-hexene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of reaction products derived from 2,5-dimethyl-2-hexene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I distinguish between the products of acid-catalyzed hydration and hydroboration-oxidation of this compound using ¹H NMR?
This is a common question arising from the regioselectivity of these two hydration reactions. Acid-catalyzed hydration follows Markovnikov's rule, yielding the more substituted alcohol, while hydroboration-oxidation results in the anti-Markovnikov product.
-
Acid-Catalyzed Hydration Product: 2,5-Dimethyl-2-hexanol
-
Hydroboration-Oxidation Product: 2,5-Dimethyl-3-hexanol
The key differences in their ¹H NMR spectra lie in the chemical shift and multiplicity of the protons on the carbon bearing the hydroxyl group and the adjacent protons.
Troubleshooting Tip: If your spectrum shows a complex multiplet around 3.0-3.5 ppm, it is likely the CH -OH proton of 2,5-dimethyl-3-hexanol. A singlet for the methyl groups attached to the carbinol carbon (around 1.2 ppm) is characteristic of 2,5-dimethyl-2-hexanol.
2. My ¹H NMR spectrum after a reaction shows unreacted this compound. How can I identify its signals?
Incomplete reactions are a frequent issue. The ¹H NMR spectrum of this compound has characteristic signals for its vinylic and allylic protons, which are absent in the saturated alcohol products.
Troubleshooting Tip: Look for a triplet at approximately 5.1 ppm, which corresponds to the vinylic proton of the starting material. The presence of this signal confirms that the reaction has not gone to completion.
3. I performed an ozonolysis with a reductive workup on this compound. What signals should I expect in the ¹H and ¹³C NMR spectra of the products?
Ozonolysis with a reductive workup cleaves the double bond to form carbonyl compounds. In the case of this compound, the expected products are acetone (B3395972) and 4-methyl-2-pentanone (B128772).
-
Acetone: Gives a sharp singlet in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum.
-
4-Methyl-2-pentanone: Shows more complex splitting patterns in the ¹H NMR due to the different types of protons.
Troubleshooting Tip: A singlet around 2.2 ppm in the ¹H NMR is a strong indicator of the methyl protons of acetone. The presence of a doublet for the methyl protons next to the isopropyl group and a multiplet for the methine proton in 4-methyl-2-pentanone are key distinguishing features.
4. My baseline is noisy and my peaks are broad. What are the common causes and solutions?
Poor spectral quality can obscure important details. Common causes include:
-
Poor Shimming: The magnetic field is not homogeneous. Solution: Reshim the spectrometer.
-
Sample Concentration: The sample is too concentrated or has poor solubility. Solution: Dilute the sample or try a different deuterated solvent.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Solution: Purify the sample, for example, by passing it through a small plug of silica (B1680970) gel.
Data Presentation: NMR Data for Key Compounds
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and its primary reaction products.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | =CH | ~5.1 | t | 1H |
| C(CH₃)₂ | ~1.6 | s | 6H | |
| CH₂ | ~1.9 | d | 2H | |
| CH(CH₃)₂ | ~1.6 | m | 1H | |
| CH(CH ₃)₂ | ~0.9 | d | 6H | |
| 2,5-Dimethyl-2-hexanol | C(OH)(CH ₃)₂ | ~1.2 | s | 6H |
| CH₂ | ~1.4-1.6 | m | 4H | |
| CH(CH₃)₂ | ~1.7 | m | 1H | |
| CH(CH ₃)₂ | ~0.9 | d | 6H | |
| OH | variable | s | 1H | |
| 2,5-Dimethyl-3-hexanol | CH-OH | ~3.3 | m | 1H |
| CH(CH₃)₂ (at C2) | ~1.7 | m | 1H | |
| CH(CH ₃)₂ (at C2) | ~0.9 | d | 6H | |
| CH₂ | ~1.2-1.4 | m | 2H | |
| CH(CH₃)₂ (at C5) | ~1.7 | m | 1H | |
| CH(CH ₃)₂ (at C5) | ~0.9 | d | 6H | |
| OH | variable | s | 1H | |
| Acetone | CH₃ | ~2.17 | s | 6H |
| 4-Methyl-2-pentanone | CH₃ (next to C=O) | ~2.1 | s | 3H |
| CH₂ | ~2.4 | d | 2H | |
| CH | ~2.2 | m | 1H | |
| CH(CH ₃)₂ | ~0.9 | d | 6H |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C= | ~133 |
| =CH | ~125 | |
| C(CH₃)₂ | ~77 | |
| CH₂ | ~39 | |
| CH(CH₃)₂ | ~28 | |
| CH(CH ₃)₂ | ~22 | |
| C(C H₃)₂ | ~26 | |
| 2,5-Dimethyl-2-hexanol | C-OH | ~71 |
| C(OH)(C H₃)₂ | ~29 | |
| CH₂ (adjacent to C-OH) | ~44 | |
| CH₂ (adjacent to CH) | ~24 | |
| CH(CH₃)₂ | ~25 | |
| CH(C H₃)₂ | ~23 | |
| 2,5-Dimethyl-3-hexanol | CH-OH | ~78 |
| CH(CH₃)₂ (at C2) | ~33 | |
| CH(C H₃)₂ (at C2) | ~17, ~18 | |
| CH₂ | ~29 | |
| CH(CH₃)₂ (at C5) | ~25 | |
| CH(C H₃)₂ (at C5) | ~22, ~23 | |
| Acetone | C=O | ~206 |
| CH₃ | ~30 | |
| 4-Methyl-2-pentanone | C=O | ~209 |
| CH₃ (next to C=O) | ~30 | |
| CH₂ | ~52 | |
| CH | ~25 | |
| CH(C H₃)₂ | ~22 |
Experimental Protocols
1. Acid-Catalyzed Hydration of this compound
-
Objective: To synthesize 2,5-dimethyl-2-hexanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., diethyl ether or THF).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, dropwise while stirring.
-
Add an excess of water to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
2. Hydroboration-Oxidation of this compound
-
Objective: To synthesize 2,5-dimethyl-3-hexanol.
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Slowly add a solution of 3M sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 40°C.
-
Stir the mixture for at least one hour at room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
3. Ozonolysis of this compound with Reductive Workup
-
Objective: To synthesize acetone and 4-methyl-2-pentanone.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a flask equipped with a gas inlet tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (B99878) or zinc dust and acetic acid, to the cold solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent by distillation due to the volatility of the products.
-
The products can be analyzed directly or separated by fractional distillation if required.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Relationship between NMR parameters and molecular structure.
Technical Support Center: Managing Thermal Stability and Degradation of 2,5-Dimethyl-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-2-hexene. The information provided is designed to help anticipate and address challenges related to the thermal stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are elevated temperatures and exposure to oxidizing agents. As a branched alkene, its stability is influenced by the degree of substitution around the carbon-carbon double bond. While more substituted alkenes are generally more stable, high temperatures can provide sufficient energy to initiate thermal decomposition. Additionally, the double bond is susceptible to oxidation.
Q2: What are the expected thermal degradation products of this compound?
Q3: How does oxidation affect this compound and what are the potential byproducts?
A3: The carbon-carbon double bond in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or heat, or by chemical oxidizing agents. This can lead to the formation of various oxygenated products, including epoxides, peroxides, aldehydes, ketones, and carboxylic acids. The specific products formed will depend on the oxidizing agent and reaction conditions. For instance, oxidation of branched-chain fatty acids, a related class of molecules, often involves the formation of hydroperoxides as initial products.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed to prevent the ingress of moisture and air.
Q5: At what temperature does this compound start to decompose?
A5: Specific thermogravimetric analysis (TGA) data for this compound is not publicly available. However, for branched alkenes, thermal stability generally increases with the number of alkyl groups attached to the double bond. The onset of thermal decomposition would need to be determined experimentally using techniques like TGA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected appearance of new peaks in GC-MS analysis of a stored sample. | Degradation of the compound due to improper storage. This could be due to oxidation from air exposure or thermal degradation from exposure to heat. | 1. Confirm the identity of the new peaks using mass spectrometry fragmentation analysis. Compare with known spectra of potential degradation products (e.g., smaller hydrocarbons, oxygenated compounds). 2. Review storage conditions. Ensure the sample was stored in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere. 3. If oxidation is suspected, consider adding an antioxidant to future samples for long-term storage. |
| Inconsistent experimental results or loss of product yield in a reaction involving this compound. | Purity of the starting material may be compromised due to degradation. The presence of degradation products can interfere with the intended reaction. | 1. Re-analyze the purity of the this compound starting material using Gas Chromatography (GC). 2. If impurities are detected, purify the compound before use, for example, by distillation. 3. For reactions sensitive to peroxides, test for their presence and remove them if necessary. |
| Sample discoloration (e.g., yellowing) upon storage. | Oxidation of the compound. The formation of certain oxidation byproducts can lead to a change in color. | 1. This is a strong indicator of degradation. The sample should be re-analyzed for purity before use. 2. Discard the sample if significant degradation is confirmed. 3. Implement stricter storage protocols for new batches, including the use of amber vials and inert gas blanketing. |
| Difficulty in achieving complete thermal decomposition in a controlled pyrolysis experiment. | The decomposition temperature is higher than the experimental conditions. Highly branched alkenes can exhibit significant thermal stability. | 1. Utilize Thermogravimetric Analysis (TGA) to determine the actual decomposition temperature range of your sample. 2. Adjust the pyrolysis temperature in your experiment to be within or above the decomposition range identified by TGA. |
Experimental Protocols
Analysis of this compound Purity and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound and its potential volatile degradation products.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-1000 ppm.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2 scans/second.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential degradation products.
-
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the onset of thermal decomposition of this compound.
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
-
-
Sample Preparation:
-
Place a small amount of the liquid sample (typically 5-10 mg) into a TGA sample pan (e.g., aluminum or platinum).
-
-
TGA Conditions (Example):
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp: Heat from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline with the tangent of the decomposition curve.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dimethyl-2-hexene and 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Alkene Stability
The reactivity of an alkene is intrinsically linked to its stability. The more stable the alkene, the less reactive it generally is, particularly in reactions where the double bond is the primary site of transformation, such as electrophilic additions. Alkene stability is primarily determined by the degree of substitution of the double bond.
-
2,5-Dimethyl-2-hexene is a tetrasubstituted alkene, as the two carbons of the double bond are each bonded to two other carbon atoms.
-
2,5-Dimethyl-1-hexene is a disubstituted alkene, with one carbon of the double bond bonded to two carbon atoms and the other to two hydrogen atoms.
According to Zaitsev's rule, more substituted alkenes are more stable due to hyperconjugation and the electronic effects of alkyl groups.[1][2] Therefore, This compound is the more thermodynamically stable isomer . This fundamental difference in stability is the primary determinant of their differential reactivity.
Comparative Reactivity in Key Alkene Reactions
Electrophilic Addition
Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile, leading to the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction rate.
2,5-Dimethyl-1-hexene reacts with an electrophile (E⁺) to form a tertiary carbocation, which is a relatively stable intermediate.
This compound , upon reaction with an electrophile, would also form a tertiary carbocation.
The rate of electrophilic addition is generally faster for less stable alkenes, as they have a higher ground state energy, leading to a lower activation energy for the reaction. Therefore, 2,5-Dimethyl-1-hexene is expected to be more reactive towards electrophiles than this compound .
Oxidation Reactions
1. Ozonolysis: Ozonolysis is a method for oxidatively cleaving carbon-carbon double bonds. The products depend on the substitution pattern of the alkene and the workup conditions (reductive or oxidative).
-
This compound , being a tetrasubstituted alkene, will yield two ketone products upon ozonolysis with a reductive workup (e.g., with dimethyl sulfide).
-
2,5-Dimethyl-1-hexene , a disubstituted terminal alkene, will yield a ketone and formaldehyde.
2. Permanganate (B83412) Oxidation: Reaction with cold, dilute potassium permanganate (KMnO₄) results in the formation of diols (syn-dihydroxylation). Hot, acidic KMnO₄ leads to oxidative cleavage of the double bond.
-
This compound will be oxidized to two ketone molecules under hot, acidic conditions.
-
2,5-Dimethyl-1-hexene will be oxidized to a ketone and carbon dioxide.
Due to the higher electron density of the tetrasubstituted double bond, This compound is expected to react faster with oxidizing agents like ozone and permanganate .
Data Presentation
As direct comparative quantitative data is scarce, the following table summarizes the expected qualitative differences in reactivity and the products of key reactions.
| Reaction | This compound (Tetrasubstituted) | 2,5-Dimethyl-1-hexene (Disubstituted) | Expected Relative Reactivity |
| Thermodynamic Stability | More Stable | Less Stable | - |
| Electrophilic Addition (e.g., HBr) | 2-Bromo-2,5-dimethylhexane | 2-Bromo-2,5-dimethylhexane (Markovnikov) | 2,5-Dimethyl-1-hexene > this compound |
| Hydroboration-Oxidation | (Z)-2,5-Dimethyl-3-hexanol | 2,5-Dimethyl-1-hexanol (anti-Markovnikov) | 2,5-Dimethyl-1-hexene > this compound |
| Ozonolysis (Reductive Workup) | Acetone + 4-Methyl-2-pentanone | 4-Methyl-2-pentanone + Formaldehyde | This compound > 2,5-Dimethyl-1-hexene |
| Oxidation with hot, acidic KMnO₄ | Acetone + 4-Methyl-2-pentanone | 4-Methyl-2-pentanone + CO₂ | This compound > 2,5-Dimethyl-1-hexene |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These are representative protocols and may require optimization for specific laboratory conditions.
Protocol 1: Electrophilic Addition of HBr to 2,5-Dimethyl-1-hexene
Objective: To synthesize 2-bromo-2,5-dimethylhexane via electrophilic addition of hydrogen bromide.
Materials:
-
2,5-Dimethyl-1-hexene
-
48% Hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10.0 g of 2,5-Dimethyl-1-hexene in 30 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 15 mL of 48% HBr dropwise with constant stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 20 mL of water.
-
Carefully wash with 20 mL of saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation.
Protocol 2: Hydroboration-Oxidation of 2,5-Dimethyl-1-hexene
Objective: To synthesize 2,5-dimethyl-1-hexanol via anti-Markovnikov hydroboration-oxidation.
Materials:
-
2,5-Dimethyl-1-hexene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringes, separatory funnel, rotary evaporator
Procedure:
-
Set up a dry, nitrogen-flushed 250 mL round-bottom flask with a magnetic stirrer.
-
Add 11.2 g (0.1 mol) of 2,5-Dimethyl-1-hexene to the flask, followed by 50 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 35 mL of 1.0 M BH₃·THF solution via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add 30 mL of 3 M NaOH solution.
-
Following the NaOH addition, add 30 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash the aqueous layer with 2 x 25 mL of diethyl ether.
-
Combine the organic layers and wash with 30 mL of saturated ammonium chloride solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation.
Conclusion
References
Comparison of Ziegler-Natta and metallocene catalysts for 2,5-Dimethyl-2-hexene polymerization
An in-depth comparison of Ziegler-Natta and metallocene catalysts for the polymerization of sterically hindered olefins, with a focus on 2,5-Dimethyl-2-hexene, reveals significant differences in catalytic activity, polymer properties, and mechanistic pathways. While the direct polymerization of this compound is challenging due to its internal double bond and substantial steric hindrance, this guide leverages experimental data from structurally similar and sterically hindered α-olefins, such as 4-methyl-1-pentene, to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Metallocene catalysts, characterized by their single-site nature, generally offer superior control over polymer architecture.[1][2] This precision allows for the synthesis of polymers with narrow molecular weight distributions and well-defined microstructures.[2][3] In contrast, traditional Ziegler-Natta catalysts are heterogeneous and possess multiple active sites, which typically results in polymers with broader molecular weight distributions and less uniform microstructures.[1][3]
Performance Comparison
The choice between Ziegler-Natta and metallocene catalysts is contingent on the desired polymer characteristics and the specific application. Metallocene catalysts provide unparalleled precision, enabling the fine-tuning of material properties, though they may be more costly and sensitive to reaction conditions.[1] Ziegler-Natta catalysts, on the other hand, are robust and widely used in industry for producing highly stereoregular polymers.[1][4]
Table 1: Catalyst Performance Comparison in Sterically Hindered Olefin Polymerization
| Performance Metric | Ziegler-Natta Catalysts | Metallocene Catalysts | Rationale |
| Catalytic Activity | Moderate to High | High to Very High | Metallocene catalysts generally exhibit higher activity due to their well-defined and accessible single active sites.[5] |
| Polymer Yield | Good to Excellent | Excellent | Higher catalytic activity of metallocenes often translates to higher polymer yields under similar conditions. |
| Molecular Weight (Mw) | High to Very High | Controllable (Low to Very High) | Metallocenes allow for precise control over molecular weight by modifying the ligand structure or reaction conditions.[6] |
| Molecular Weight Distribution (MWD) | Broad (MWD > 4) | Narrow (MWD ≈ 2) | The single-site nature of metallocenes leads to uniform polymer chains and a narrow MWD.[2][6] |
| Stereoselectivity | High (Isotactic) | Tunable (Isotactic, Syndiotactic, Atactic) | The symmetry of the metallocene ligand framework allows for precise control over the polymer's stereochemistry.[1][7] |
| Comonomer Incorporation | Non-uniform | Uniform | Metallocenes distribute comonomers more evenly along the polymer chain.[2] |
Table 2: Polymer Properties Comparison
| Property | Polymer from Ziegler-Natta | Polymer from Metallocene | Key Influencing Factor |
| Crystallinity | High | Moderate to High | Crystallinity is closely linked to stereoregularity. Both catalyst types can produce highly crystalline polymers.[1] |
| Crystal Form | Typically forms a stable crystal form after processing. | Can form different crystal polymorphs directly from polymerization depending on conditions.[1] | |
| Melting Point (Tm) | High and Broad | Sharp and potentially lower or higher depending on tacticity. | The uniformity of the polymer chains from metallocene catalysts leads to a sharper melting point. |
| Mechanical Properties | High stiffness and hardness. | Tunable; can range from elastomeric to rigid plastics. | The ability to control microstructure with metallocenes allows for a wider range of mechanical properties. |
| Optical Properties | Often opaque. | Can be highly transparent. | The uniform microstructure of metallocene-derived polymers can lead to improved clarity.[5] |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of a sterically hindered olefin using both Ziegler-Natta and metallocene catalysts.
Ziegler-Natta Polymerization Protocol
1. Catalyst Preparation: A typical heterogeneous Ziegler-Natta catalyst is prepared by supporting titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support. This solid catalyst component is then activated by an organoaluminum co-catalyst, such as triethylaluminium (TEAL).[1]
2. Polymerization Reaction:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).
-
A suitable solvent (e.g., heptane (B126788) or toluene) and the monomer (e.g., 4-methyl-1-pentene) are introduced into the reactor.
-
The co-catalyst (e.g., TEAL in heptane) is added to the reactor and stirred.
-
The solid Ziegler-Natta catalyst slurry is then injected into the reactor to initiate polymerization.
-
The reaction is conducted at a controlled temperature (e.g., 70°C) and pressure for a specified duration (e.g., 1-2 hours).[1]
3. Termination and Polymer Isolation:
-
The polymerization is terminated by adding an alcohol, such as isopropanol (B130326) or methanol, which deactivates the catalyst.[1]
-
The polymer is precipitated, filtered, and washed with an excess of the alcohol to remove catalyst residues.[1]
-
The resulting polymer is then dried in a vacuum oven to a constant weight.[1]
Metallocene Polymerization Protocol
1. Catalyst System Preparation: The metallocene catalyst, for instance, a zirconocene (B1252598) complex like rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, is activated with a co-catalyst, most commonly methylaluminoxane (B55162) (MAO).[3]
2. Polymerization Reaction:
-
A glass or stainless-steel reactor is baked and purged with an inert gas.
-
The solvent and the monomer are added to the reactor.
-
The co-catalyst (MAO solution) is introduced, and the mixture is brought to the desired reaction temperature (e.g., 50°C).
-
The metallocene catalyst, dissolved in a small amount of an appropriate solvent like toluene, is injected to start the polymerization.
-
The reaction proceeds for a predetermined time (e.g., 30-60 minutes) with constant stirring.
3. Termination and Polymer Isolation:
-
The reaction is quenched by the addition of acidified methanol.[1]
-
The precipitated polymer is stirred in excess methanol, filtered, and washed repeatedly with methanol.[1]
-
The polymer is dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[1]
Mechanistic Pathways and Logical Relationships
The polymerization mechanisms for Ziegler-Natta and metallocene catalysts differ significantly, which accounts for the observed differences in polymer properties.
Caption: Ziegler-Natta polymerization via the Cossee-Arlman mechanism.
The Cossee-Arlman mechanism for Ziegler-Natta catalysts involves the coordination of the olefin to a vacant site on the titanium active center, followed by the insertion of the monomer into the titanium-carbon bond.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
Steric Hindrance in C8 Alkenes: A Comparative Analysis of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the steric profile of a molecule is a critical determinant of its reactivity and potential for incorporation into complex structures. This guide provides a comparative analysis of the steric hindrance of 2,5-dimethyl-2-hexene, a tetrasubstituted alkene, against other C8 alkene isomers. The degree of substitution around the carbon-carbon double bond profoundly influences the accessibility of the π-system to incoming reagents, thereby dictating reaction rates and, in some cases, the feasibility of a transformation.
Introduction to Steric Hindrance in Alkenes
Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of reactants to a reaction center. In alkenes, the substituents attached to the sp² hybridized carbons of the double bond are the primary contributors to steric bulk. The general trend observed is that reactivity in addition reactions decreases as the number of substituents on the double bond increases. This is due to the increased crowding around the reactive π-bond, which hinders the formation of the necessary transition states.
This principle is clearly illustrated in reactions such as catalytic hydrogenation, epoxidation, and hydroboration, where the approach of a reagent to the double bond is a key step. Tetrasubstituted alkenes, like this compound, represent the most sterically congested class and are often significantly less reactive than their less substituted isomers.
Comparative Analysis of C8 Alkenes
To illustrate the impact of steric hindrance, we will compare this compound with other representative C8 alkene isomers. While direct, comprehensive kinetic data comparing all C8 isomers in a single study is scarce, the relative reactivity can be confidently inferred from well-established principles of organic chemistry. The general order of reactivity for alkenes in many addition reactions is:
Monosubstituted > Disubstituted > Trisubstituted > Tetrasubstituted
Table 1: Structural Comparison of Selected C8 Alkenes
| Alkene Name | Structure | Substitution Pattern | Expected Relative Reactivity (General) |
| 1-Octene | CH₂(CH₂)₅CH=CH₂ | Monosubstituted | Highest |
| (E)-2-Octene | CH₃(CH₂)₄CH=CHCH₃ | Disubstituted (trans) | High |
| (Z)-2-Octene | CH₃(CH₂)₄CH=CHCH₃ | Disubstituted (cis) | High (often slightly more reactive than trans) |
| 2-Methyl-1-heptene | CH₂(C(CH₃))(CH₂)₄CH₃ | Disubstituted (geminal) | High |
| 2,5-Dimethyl-1-hexene | CH₂(C(CH₃))CH₂CH₂CH(CH₃)₂ | Disubstituted (geminal) | High |
| This compound | (CH₃)₂C=CHCH₂CH(CH₃)₂ | Tetrasubstituted | Lowest |
Supporting Experimental Observations
-
Catalytic Hydrogenation: The rate of catalytic hydrogenation is highly sensitive to the steric environment of the double bond. The reaction proceeds via adsorption of the alkene onto the surface of a metal catalyst. Increased substitution hinders this adsorption, leading to a decrease in the reaction rate. Studies on various alkenes have consistently shown that tetrasubstituted double bonds are the most difficult to hydrogenate, often requiring more forcing conditions (higher pressure, temperature, or more active catalysts) than less substituted alkenes. Some highly hindered alkenes may even be resistant to hydrogenation under standard conditions.
-
Epoxidation: The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide is also subject to steric effects. While electronic effects also play a role (electron-donating groups can increase the rate), severe steric hindrance around the double bond can significantly slow down the rate of epoxidation. The bulky substituents on a tetrasubstituted alkene like this compound impede the approach of the peroxy acid.
-
Hydroboration: The addition of borane (B79455) (BH₃) or its derivatives across a double bond is particularly sensitive to steric hindrance. Boron adds to the less substituted carbon of the double bond. In the case of a tetrasubstituted alkene, the approach of the borane reagent is hindered from all directions, making the reaction significantly slower compared to less substituted alkenes. The use of bulkier hydroborating agents like 9-BBN can further amplify the selectivity for less hindered double bonds.
Logical Relationship of Steric Hindrance and Reactivity
The following diagram illustrates the inverse relationship between steric hindrance (approximated by the degree of substitution) and the expected reactivity of C8 alkenes in common addition reactions.
Experimental Protocols for Assessing Steric Hindrance
The relative steric hindrance of alkenes can be experimentally quantified by comparing their reaction rates in carefully controlled experiments. Below are generalized protocols for three common reactions used for this purpose.
Catalytic Hydrogenation
This protocol describes a standard procedure for the catalytic hydrogenation of an alkene, which can be used to compare the rates of hydrogen uptake for different C8 isomers.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, the alkene (e.g., 1 mmol) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added.
-
Atmosphere Exchange: The flask is sealed with a septum, and the atmosphere is replaced with hydrogen. This is typically done by evacuating the flask and backfilling with hydrogen gas three times.
-
Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., maintained by a balloon). The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or by measuring the volume of hydrogen consumed over time.
-
Workup and Analysis: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed in vacuo to yield the alkane product. The rate of reaction is determined by plotting the disappearance of the starting alkene or the appearance of the product over time.
Epoxidation with m-CPBA
This protocol outlines the epoxidation of an alkene using m-CPBA. The rate of disappearance of the alkene can be monitored to compare the reactivity of different isomers.
Methodology:
-
Reaction Setup: The alkene (e.g., 1 mmol) is dissolved in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a flask.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents) is added to the solution at 0 °C. For acid-sensitive substrates, a buffer such as sodium bicarbonate may be added.
-
Reaction: The reaction is stirred at 0 °C or allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC) or by analyzing aliquots by GC.
-
Workup and Analysis: The reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxy acid. The organic layer is washed with a base (e.g., saturated aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The reaction rate is determined by monitoring the consumption of the alkene over time.
Hydroboration-Oxidation
This two-step procedure can be used to assess steric hindrance, with the first step (hydroboration) being the key indicator.
Methodology:
-
Hydroboration: The alkene (e.g., 1 mmol) is dissolved in a dry ether solvent (e.g., THF) under an inert atmosphere. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, typically 1 M in THF) is added dropwise at 0 °C. The reaction is stirred at 0 °C or room temperature. The rate of consumption of the alkene can be followed by GC analysis of quenched aliquots.
-
Oxidation: After the hydroboration is complete (or after a set time for kinetic comparison), the reaction mixture is cooled to 0 °C. Aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% aqueous solution).
-
Workup and Analysis: The reaction mixture is stirred at room temperature until the oxidation is complete. The product alcohol is then extracted with an organic solvent. The rate of the initial hydroboration step is determined by analyzing the consumption of the starting alkene at different time points.
Conclusion
The steric hindrance of this compound, a tetrasubstituted alkene, is significantly greater than that of its less substituted C8 isomers. This increased steric bulk around the carbon-carbon double bond leads to a marked decrease in reactivity in common addition reactions such as catalytic hydrogenation, epoxidation, and hydroboration. For researchers and professionals in drug development and chemical synthesis, understanding this principle is paramount for predicting reaction outcomes, selecting appropriate reagents and conditions, and designing efficient synthetic routes. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity differences.
A Comparative Guide to Purity Validation of 2,5-Dimethyl-2-hexene: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques for validating the purity of 2,5-Dimethyl-2-hexene: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable method for your specific analytical needs.
Quantitative Data Summary
The purity of a hypothetical batch of this compound was assessed using both qNMR and GC-FID. The results, including the mean purity and standard deviation from replicate measurements (n=3), are summarized in the table below for a direct comparison of the techniques' performance.
| Analytical Technique | Mean Purity (%) | Standard Deviation (%) | Key Advantages | Limitations |
| qNMR | 99.3 | 0.2 | - Provides absolute quantification without a specific analyte reference standard.- Offers structural information for impurity identification.[1]- Non-destructive to the sample. | - Lower sensitivity for trace-level impurities compared to chromatographic methods.[1]- Potential for signal overlap which can complicate analysis. |
| GC-FID | 99.5 | 0.1 | - High precision, robustness, and high sensitivity to volatile organic impurities.[1]- Well-suited for routine quality control. | - Does not provide structural information for the identification of unknown impurities.[1]- Destructive to the sample.- Requires calibration with a reference standard for absolute quantification. |
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the purity of the analyte can be calculated by comparing the integral of a specific resonance signal from the analyte to that of the internal standard.[3] This provides a direct, SI-traceable measurement of purity without the need for an identical reference standard of the analyte.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a separation technique. A volatile liquid sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it is combusted in a hydrogen-air flame. The combustion of organic compounds produces ions, creating an electrical current that is proportional to the amount of carbon atoms in the analyte. The purity is typically determined by the relative area percentage of the main peak in the chromatogram.[3]
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube using a calibrated analytical balance.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest (a D1 of 30-60 seconds is recommended for accurate quantification).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[5]
-
Dummy scans (at least 4) to ensure magnetization equilibrium.
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Gas Chromatography (GC-FID) Protocol for this compound Purity
This protocol describes the purity assessment of this compound by GC-FID using the area percent method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a working solution of approximately 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound based on the area percent of the main peak relative to the total area of all peaks.
Visualized Workflows and Comparisons
To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.
Caption: Experimental workflow for this compound purity validation by qNMR.
Caption: Comparison of qNMR and GC-FID for purity determination.
Conclusion
Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound.
-
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation of impurities are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice.
-
GC-FID excels in high-throughput screening and for detecting trace volatile impurities due to its high sensitivity. It is a robust and often more accessible option for routine quality control where the primary goal is to assess the overall purity based on the relative abundance of components.
In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity, leveraging the strengths of each method to ensure the quality and integrity of the chemical substance.
References
Cross-referencing spectroscopic data of 2,5-Dimethyl-2-hexene with literature values
An Objective Comparison of Experimental and Literature Spectroscopic Data for 2,5-Dimethyl-2-hexene
For researchers and professionals in the fields of chemical synthesis and drug development, the accurate identification and characterization of chemical compounds are of paramount importance. Spectroscopic analysis is a cornerstone of this process, and the ability to cross-reference experimentally obtained data with established literature values is a critical step in verifying the structure and purity of a synthesized compound. This guide provides a detailed comparison of hypothetical experimental spectroscopic data for this compound against literature values, complete with experimental protocols and a logical workflow for data comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative spectroscopic data for this compound, presenting a side-by-side comparison of literature values and hypothetical experimental results.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =C(CH₃)₂ | 1.60 | 1.61 | Singlet | 6H |
| -CH= | 5.11 | 5.12 | Triplet | 1H |
| -CH₂- | 1.96 | 1.97 | Triplet | 2H |
| -CH(CH₃)₂ | 1.57 | 1.58 | Septet | 1H |
| -CH(CH₃)₂ | 0.88 | 0.89 | Doublet | 6H |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Literature Chemical Shift (δ, ppm) [1] | Experimental Chemical Shift (δ, ppm) |
| C H₃ (on C2) | 25.7 | 25.8 |
| C H₃ (on C5) | 22.5 | 22.6 |
| C 2 | 131.1 | 131.2 |
| C 3 | 124.7 | 124.8 |
| C 4 | 38.9 | 39.0 |
| C 5 | 28.3 | 28.4 |
Table 3: IR Spectroscopic Data
| Functional Group | Literature Wavenumber (cm⁻¹) [2] | Experimental Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2870-2960 | 2872, 2958 | Strong |
| C=C stretch | ~1670 | 1675 | Medium |
| C-H bend (alkane) | 1365-1380 | 1368, 1382 | Medium |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z (Mass/Charge Ratio) | Literature Relative Intensity (%) [3] | Experimental Relative Intensity (%) | Fragment |
| 112 | 20 | 22 | [M]⁺ (Molecular Ion) |
| 97 | 35 | 38 | [M - CH₃]⁺ |
| 70 | 100 | 100 | [C₅H₁₀]⁺ (McLafferty rearrangement) |
| 55 | 85 | 88 | [C₄H₇]⁺ |
| 41 | 80 | 83 | [C₃H₅]⁺ |
Experimental Protocols
The following are standard protocols for the acquisition of the experimental data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 10-15 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 0-12 ppm with a relaxation delay of 1 second. A total of 16 scans were acquired and the resulting free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at a frequency of 100 MHz for ¹³C). The spectra were proton-decoupled and acquired over a spectral width of 0-220 ppm. A relaxation delay of 2 seconds was used, and 1024 scans were averaged.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound was placed between two sodium chloride (NaCl) plates to create a thin liquid film.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was taken prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). A non-polar capillary column was used for separation.
-
Ionization and Analysis: Electron ionization (EI) was performed at 70 eV. The mass analyzer was set to scan a mass-to-charge (m/z) range of 35-300 amu. The resulting mass spectrum represents the fragmentation pattern of the compound.
Logical Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for the cross-referencing of experimental spectroscopic data with literature values for compound verification.
Caption: Workflow for comparing experimental and literature spectroscopic data.
References
Performance of Polymers Derived from 2,5-Dimethyl-2-hexene: A Comparative Analysis
A comprehensive review of existing literature reveals a notable scarcity of performance data for polymers derived specifically from 2,5-dimethyl-2-hexene when compared to more common polyolefins. While extensive research details the properties of polymers from monomers like ethylene (B1197577) and propylene, poly(this compound) remains a largely unexplored material in terms of its mechanical, thermal, and chemical performance characteristics. This guide synthesizes the limited available information and provides a comparative framework based on the expected properties of a substituted polyolefin, alongside established data for polyethylene (B3416737) and polypropylene (B1209903).
Introduction to Polyolefins
Polyolefins are a class of polymers produced from simple olefin monomers (alkenes). The most widely produced commodity plastics, polyethylene and polypropylene, belong to this group. Their popularity stems from their low cost, ease of processing, and versatile properties, which can be tailored by controlling the monomer structure, molecular weight, and polymer architecture.
The polymerization of α-olefins, such as 1-hexene (B165129), has been more extensively studied, often utilizing Ziegler-Natta or metallocene catalysts.[1][2][3] These catalysts allow for control over the polymer's stereochemistry, leading to materials with varying degrees of crystallinity and, consequently, different mechanical and thermal properties. For instance, the copolymerization of ethylene with α-olefins like 1-hexene is a common industrial practice to produce linear low-density polyethylene (LLDPE), which offers improved flexibility and toughness compared to high-density polyethylene (HDPE).[4][5]
Polymerization of this compound: Theoretical Pathways
While specific experimental data is scarce, the polymerization of this compound can be conceptually approached through established polymerization mechanisms for alkenes.
dot
Figure 1: Theoretical polymerization routes for this compound.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are a cornerstone of polyolefin production.[1][2][3] They are typically based on titanium compounds in combination with organoaluminum co-catalysts. This method is effective for the polymerization of 1-alkenes (alpha-olefins). The internal double bond in this compound presents a challenge for traditional Ziegler-Natta catalysts, which generally show lower reactivity towards more substituted alkenes. However, advancements in catalyst design, including the use of metallocene catalysts, could potentially enable its polymerization.
Experimental Protocol: Ziegler-Natta Polymerization (Hypothetical)
A hypothetical protocol for the Ziegler-Natta polymerization of this compound would involve the following steps, adapted from procedures for other substituted olefins:
-
Catalyst Preparation: A suspension of a titanium-based catalyst (e.g., TiCl₄ on a MgCl₂ support) in an inert solvent (e.g., heptane) would be prepared in a moisture- and oxygen-free environment.
-
Co-catalyst Addition: An organoaluminum co-catalyst, such as triethylaluminum (B1256330) (TEAL), would be added to the reactor.
-
Monomer Introduction: Purified this compound would be introduced into the reactor at a controlled temperature and pressure.
-
Polymerization: The reaction would proceed for a set duration, with continuous stirring.
-
Termination: The polymerization would be terminated by the addition of a quenching agent, such as isopropanol.
-
Polymer Isolation and Purification: The resulting polymer would be precipitated, washed to remove catalyst residues, and dried under vacuum.
Cationic Polymerization
Cationic polymerization is another potential route, initiated by a protic or Lewis acid. The stability of the tertiary carbocation that would form from the protonation of the double bond in this compound could favor this mechanism. However, side reactions such as chain transfer and isomerization are common in cationic polymerization, which can lead to polymers with lower molecular weights and less controlled structures.
Anticipated Performance of Poly(this compound) in Comparison to Other Polyolefins
In the absence of direct experimental data, the performance of poly(this compound) can be inferred based on its predicted molecular structure and compared to well-characterized polyolefins like polyethylene (PE) and polypropylene (PP).
Table 1: Predicted Performance Comparison of Poly(this compound) with Polyethylene and Polypropylene
| Property | Poly(this compound) (Predicted) | Polyethylene (HDPE) | Polypropylene (Isotactic) |
| Mechanical Properties | |||
| Tensile Strength | Lower | 20 - 35 MPa | 30 - 40 MPa |
| Young's Modulus | Lower | 0.4 - 1.5 GPa | 1.1 - 1.6 GPa |
| Elongation at Break | Higher | 10 - 1200 % | 100 - 600 % |
| Hardness | Lower | 60 - 70 (Shore D) | 70 - 75 (Shore D) |
| Thermal Properties | |||
| Melting Temperature (Tm) | Lower (likely amorphous) | 120 - 135 °C | 160 - 170 °C |
| Glass Transition Temp. (Tg) | Higher | -125 °C | -20 to 0 °C |
| Chemical Resistance | |||
| Acids and Bases | Good | Excellent | Excellent |
| Organic Solvents | Moderate to Poor | Good (at room temp) | Good (at room temp) |
Note: The properties for Poly(this compound) are predictions based on its expected amorphous and branched structure. Actual values would require experimental verification.
Mechanical Properties
The two methyl groups attached to the polymer backbone for every repeating unit in poly(this compound) would likely disrupt chain packing and prevent crystallization. This would result in a largely amorphous polymer. Amorphous polymers are typically less rigid and have lower tensile strength and hardness compared to their semi-crystalline counterparts like HDPE and isotactic polypropylene. The bulky side groups would also increase the free volume between polymer chains, potentially leading to greater flexibility and a higher elongation at break.
Thermal Properties
The anticipated amorphous nature of poly(this compound) suggests it would not have a sharp melting point (Tm) but rather a glass transition temperature (Tg). The bulky dimethylhexane side groups would restrict chain mobility, likely resulting in a higher Tg compared to the highly flexible chains of polyethylene. The Tg would be a critical parameter determining its service temperature range.
Chemical Resistance
Like other polyolefins, poly(this compound) is expected to have good resistance to acids and bases due to its nonpolar hydrocarbon nature. However, its amorphous structure and the presence of tertiary carbon atoms in the backbone could make it more susceptible to attack by strong oxidizing agents and more prone to swelling or dissolution in organic solvents, especially at elevated temperatures.
Experimental Characterization Workflow
To validate the predicted properties and fully characterize poly(this compound), a standard set of analytical techniques would be employed.
dot
Figure 2: Standard workflow for the characterization of a novel polymer.
Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic C-H and C-C bonds and the absence of C=C double bonds from the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed microstructure of the polymer, including the arrangement of the monomer units and the presence of any structural defects.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are crucial for understanding the mechanical properties.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and any potential melting (Tm) or crystallization (Tc) temperatures.[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7]
Mechanical Testing
-
Tensile Testing: To measure key properties such as tensile strength, Young's modulus, and elongation at break.
-
Hardness Testing: To determine the material's resistance to indentation.
Chemical Resistance Testing
-
Immersion Testing: Involves immersing polymer samples in various chemical reagents (acids, bases, organic solvents) for a specified period and measuring changes in weight, dimensions, and mechanical properties.
Conclusion and Future Outlook
Polymers derived from this compound represent an under-explored area within polyolefin chemistry. Based on its molecular structure, it is predicted that poly(this compound) would be an amorphous material with potentially high flexibility and a higher glass transition temperature than polyethylene. However, without concrete experimental data, these remain well-founded hypotheses.
Future research should focus on the successful polymerization of this compound, potentially using advanced metallocene catalyst systems that are more tolerant of sterically hindered monomers. A thorough characterization of the resulting polymer's mechanical, thermal, and chemical properties is essential to determine its potential applications. A direct comparison with established polyolefins through standardized testing protocols will be crucial to benchmark its performance and identify any unique properties that could make it a valuable addition to the family of polyolefin materials.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of ultra-high molecular weight poly(ethylene)- co -(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00446H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Kinetic analysis of the addition reactions of different electrophiles to 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of various electrophilic addition reactions to the sterically hindered alkene, 2,5-dimethyl-2-hexene. Due to the limited availability of direct kinetic data for this specific substrate, this guide utilizes data from structurally similar tetrasubstituted alkenes, primarily 2,3-dimethyl-2-butene (B165504) (tetramethylethylene), to draw comparative insights. The guide includes detailed experimental protocols for the key reaction types and presents available quantitative data in a structured format to facilitate comparison.
Introduction to Electrophilic Addition to Alkenes
Electrophilic addition is a fundamental reaction in organic chemistry where an electrophile accepts a pair of electrons from the electron-rich pi (π) bond of an alkene, leading to the formation of a new sigma (σ) bond.[1][2] The reaction generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate, although some reactions can proceed via a concerted mechanism or a bridged intermediate to avoid carbocation formation.[3][4] The rate of these reactions is influenced by several factors, including the structure of the alkene, the nature of the electrophile, the solvent, and the reaction temperature. For a tetrasubstituted alkene like this compound, steric hindrance plays a significant role in the reaction kinetics.
Comparative Kinetic Data
| Electrophile/Reaction | Reagent(s) | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) for 2,3-Dimethyl-2-butene | Qualitative Reactivity with this compound |
| Epoxidation | m-CPBA | Dichloroethane | 1.1 x 10⁻³[5] | Slow to moderate |
| Hydroboration | BH₃·THF | Tetrahydrofuran (B95107) | Data not available | Fast (for a hindered alkene) |
| Oxymercuration | Hg(OAc)₂, H₂O | Tetrahydrofuran/Water | Data not available | Moderate to Fast |
| Bromination | Br₂ | Aprotic Solvents | Data not available | Moderate to Fast |
| Hydrohalogenation | HBr | Acetic Acid | Data not available | Slow |
Note: The reactivity of this compound is expected to be lower than that of 2,3-dimethyl-2-butene for all reactions due to increased steric hindrance from the isobutyl group.
Supporting Thermochemical Data
Thermochemical data, such as the enthalpy of formation, can provide insights into the stability of the alkene and, indirectly, its reactivity. The following data for isomers of 2,5-dimethylhexene is available from the NIST Chemistry WebBook, citing the work of Yates and McDonald.
| Compound | Enthalpy of Formation (ΔfH°gas) |
| (E)-2,5-Dimethyl-3-hexene | -119.5 kJ/mol[6] |
| (Z)-2,5-Dimethyl-3-hexene | -111.9 kJ/mol (calculated) |
Experimental Protocols
Detailed methodologies for studying the kinetics of these reactions are crucial for reproducible research. Below are representative protocols for each class of electrophilic addition.
Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Objective: To determine the second-order rate constant for the epoxidation of an alkene.
Materials:
-
Alkene (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous solvent (e.g., dichloroethane)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or GC signal)
-
Thermostatted reaction vessel
-
NMR spectrometer or Gas Chromatograph (GC)
Procedure:
-
Prepare stock solutions of the alkene, m-CPBA, and the internal standard in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in a thermostatted bath.
-
Initiate the reaction by mixing the alkene and m-CPBA solutions in the reaction vessel.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) to consume unreacted m-CPBA).
-
Analyze the quenched samples by NMR or GC to determine the concentration of the alkene and/or the epoxide product relative to the internal standard.
-
Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Alkene] versus time will be linear, with the slope equal to the rate constant k₂.[5]
Hydroboration with Borane-Tetrahydrofuran Complex (BH₃·THF)
Objective: To monitor the rate of hydroboration of a hindered alkene.
Materials:
-
Alkene (e.g., this compound)
-
Borane-tetrahydrofuran (BH₃·THF) solution of known concentration
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Thermostatted reaction vessel with a magnetic stirrer
-
¹¹B NMR spectrometer or a method to quench and analyze the products (e.g., oxidation to the alcohol followed by GC analysis).
Procedure:
-
Set up a flame-dried reaction vessel under an inert atmosphere.
-
Add the alkene and anhydrous THF to the vessel and bring to the desired temperature.
-
Inject the BH₃·THF solution to start the reaction.
-
Monitor the disappearance of the BH₃·THF signal (a characteristic quartet in ¹¹B NMR) or the appearance of the alkylborane signals over time.
-
Alternatively, at timed intervals, withdraw aliquots and quench them with an oxidizing agent (e.g., H₂O₂, NaOH) to convert the alkylborane to the corresponding alcohol.
-
Analyze the alcohol concentration by GC to determine the extent of reaction.
-
The kinetics of hydroboration can be complex, sometimes exhibiting zero-order dependence on the alkene for reactive alkenes and more complex orders for hindered alkenes.
Oxymercuration with Mercuric Acetate (B1210297)
Objective: To determine the rate of the initial oxymercuration step.
Materials:
-
Alkene (e.g., this compound)
-
Mercuric acetate (Hg(OAc)₂)
-
Solvent system (e.g., a mixture of THF and water)
-
Thermostatted reaction vessel
-
UV-Vis spectrophotometer or a method for quenching and analysis.
Procedure:
-
Prepare solutions of the alkene and mercuric acetate in the solvent system.
-
Equilibrate the solutions to the reaction temperature.
-
Initiate the reaction by mixing the solutions.
-
The reaction can be monitored by observing the change in absorbance of a species in the reaction mixture using a UV-Vis spectrophotometer, if applicable.
-
Alternatively, aliquots can be taken at specific times and the reaction quenched (e.g., by the addition of a strong ligand that binds to mercury).
-
The concentration of the remaining alkene or the formed organomercurial can be determined by techniques like NMR or chromatography.
-
The rate law is typically second order, first order in both alkene and mercuric acetate.
Bromination with Molecular Bromine (Br₂)
Objective: To measure the rate of bromine addition to an alkene.
Materials:
-
Alkene (e.g., this compound)
-
A solution of bromine (Br₂) in an inert solvent (e.g., carbon tetrachloride or dichloromethane) of known concentration.
-
Thermostatted reaction vessel, protected from light to prevent radical reactions.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a solution of the alkene in the chosen solvent.
-
Place the alkene solution in a cuvette in a thermostatted UV-Vis spectrophotometer.
-
Inject a small volume of the bromine solution to initiate the reaction.
-
Monitor the disappearance of the bromine color by following the decrease in absorbance at a characteristic wavelength (e.g., around 520 nm).
-
The reaction is typically fast, so a stopped-flow apparatus may be necessary for accurate measurements.
-
The rate is usually first order in alkene and can be first or second order in bromine depending on the conditions.
Hydrohalogenation with Hydrogen Bromide (HBr)
Objective: To determine the rate of HBr addition to an alkene.
Materials:
-
Alkene (e.g., this compound)
-
A solution of hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid).
-
Thermostatted reaction vessel.
-
Method for monitoring the reaction progress (e.g., NMR, GC, or titration of unreacted HBr).
Procedure:
-
Prepare solutions of the alkene and HBr in the solvent.
-
Equilibrate the solutions to the desired temperature.
-
Mix the solutions to start the reaction.
-
At timed intervals, take aliquots and quench the reaction (e.g., by neutralizing the acid with a base).
-
Analyze the concentration of the alkene or the alkyl halide product using GC or NMR.
-
The rate law for hydrohalogenation is generally second order: rate = k[Alkene][HX].[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general electrophilic addition mechanism and a typical experimental workflow for kinetic analysis.
Caption: General pathway for electrophilic addition to an alkene.
Caption: General workflow for a chemical kinetics experiment.
Conclusion
The kinetic analysis of electrophilic additions to the sterically hindered alkene this compound presents a valuable case study in understanding the interplay of electronic and steric effects on reaction rates. While direct kinetic data for this specific substrate is sparse, comparative analysis with structurally related alkenes like 2,3-dimethyl-2-butene provides useful insights. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own kinetic investigations into these and other electrophilic addition reactions. Further research is warranted to obtain precise rate constants for the addition of a broader range of electrophiles to this compound to build a more complete quantitative picture of its reactivity.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroboration - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Electrophilic addition of HX to 2,3-dimethylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
A Comparative Benchmarking Study: Synthesis of 2,5-Dimethyl-2-hexene and Other Branched Alkenes
For Immediate Release
This guide presents a comparative analysis of synthetic routes to 2,5-dimethyl-2-hexene and other commercially valuable branched alkenes, including 2,3-dimethyl-2-butene (B165504), 2-methyl-2-pentene, and 3,3-dimethyl-1-butene (B1661986). The following sections provide a detailed examination of common synthetic methods, supported by experimental data, to assist researchers and professionals in the chemical and pharmaceutical industries in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methods
The synthesis of branched alkenes is a cornerstone of organic chemistry, with applications ranging from fine chemical synthesis to the development of new pharmaceutical agents. The choice of synthetic route is often dictated by factors such as desired yield, reaction time, availability of starting materials, and scalability. This comparison focuses on four prominent methods: dehydration of alcohols, dehydrohalogenation of alkyl halides, the Wittig reaction, and the Hofmann elimination.
| Alkene | Synthetic Method | Precursor | Catalyst/Reagent | Reaction Time | Yield (%) |
| This compound | Dehydration of Alcohol | 2,5-Dimethyl-2-hexanol (B1294443) | H₃PO₄ (85%) | 90 min (reflux) | High (qualitative) |
| This compound | Dehydrohalogenation | 2-Chloro-2,5-dimethylhexane | Strong Base | Not Specified | Not Specified |
| 2,3-Dimethyl-2-butene | Pinacol (B44631) Rearrangement | Pinacol (2,3-Dimethyl-2,3-butanediol) | HBr (48%) | 2 hours | 55-60 |
| 2-Methyl-2-pentene | Wittig Reaction | Acetone & Propyltriphenylphosphonium bromide | Strong Base | 1 hour | Moderate |
| 3,3-Dimethyl-1-butene | Hofmann Elimination | 2,2-Dimethyl-1-aminobutane | CH₃I, Ag₂O, Heat | Not Specified | High (qualitative) |
Experimental Protocols
Synthesis of this compound via Dehydration of 2,5-Dimethyl-2-hexanol
This protocol is adapted from a general procedure for the dehydration of tertiary alcohols.
Materials:
-
2,5-Dimethyl-2-hexanol
-
85% Phosphoric Acid (H₃PO₄)
-
Montmorillonite KSF clay (catalyst)
-
PEG-400 (or other high-boiling solvent)
-
Magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask, add 5 mL of 2,5-dimethyl-2-hexanol and 0.25 g of Montmorillonite KSF clay, along with a magnetic stirring bar.
-
Attach a condenser and reflux the solution with stirring for 90 minutes.
-
After cooling, add approximately 3 mL of PEG-400.
-
Assemble the apparatus for simple distillation to isolate the product from the unreacted alcohol and catalyst.
-
The product, this compound, is collected as the distillate.
Synthesis of 2,3-Dimethyl-2-butene via Pinacol Rearrangement
This procedure is adapted from the synthesis of 2,3-dimethyl-1,3-butadiene (B165502) from pinacol, where 2,3-dimethyl-2-butene can be a co-product.[1]
Materials:
-
Pinacol (2,3-Dimethyl-2,3-butanediol) (354 g, 3 moles)
-
48% Hydrobromic Acid (HBr) (10 mL)
-
Boiling chips
-
Anhydrous calcium chloride
Procedure:
-
In a 2-L round-bottomed flask equipped with a packed fractionating column, combine 354 g of pinacol and 10 mL of 48% hydrobromic acid.
-
Add a few boiling chips and heat the flask slowly.
-
Collect the distillate until the thermometer reads 95°C (approximately 2 hours).
-
Wash the upper, non-aqueous layer twice with 100-mL portions of water.
-
Add 0.5 g of hydroquinone and dry the liquid overnight with 15 g of anhydrous calcium chloride.
-
Fractionally distill the dried liquid to isolate 2,3-dimethyl-2-butene. A fraction containing 2,3-dimethylbutadiene will also be produced.[1]
Synthesis of 2-Methyl-2-pentene via Wittig Reaction
This is a general procedure for a one-pot aqueous Wittig reaction.
Materials:
-
Acetone
-
Propyltriphenylphosphonium bromide
-
Triphenylphosphine (B44618) (0.367 g, 1.4 mmol)
-
Saturated aqueous solution of Sodium Bicarbonate (5 mL)
-
Methyl bromoacetate (B1195939) (17 drops, 1.6 mmol)
-
Aldehyde (in this case, propanal would be a suitable starting material to form the propyl ylide)
Procedure:
-
In a 13 x 100 mm test tube, suspend freshly ground triphenylphosphine in 5 mL of a saturated solution of sodium bicarbonate and stir for 1 minute.
-
To the suspension, add 17 drops of methyl bromoacetate followed by the aldehyde (e.g., benzaldehyde (B42025) is used in the reference procedure).
-
For the synthesis of 2-methyl-2-pentene, the corresponding ylide would be generated from propyltriphenylphosphonium bromide and reacted with acetone.
-
The reaction mixture is stirred vigorously for 1 hour.
-
The product is then extracted using an organic solvent and purified.
Synthesis of 3,3-Dimethyl-1-butene via Hofmann Elimination
The Hofmann elimination is a classic method for producing the least substituted alkene.[2][3]
Materials:
-
2,2-Dimethyl-1-aminobutane
-
Excess Methyl Iodide (CH₃I)
-
Silver Oxide (Ag₂O)
-
Water
Procedure:
-
Treat 2,2-dimethyl-1-aminobutane with excess methyl iodide to form the quaternary ammonium (B1175870) iodide salt. This step is known as exhaustive methylation.
-
React the resulting salt with a mixture of silver oxide and water. This replaces the iodide ion with a hydroxide (B78521) ion.
-
Heat the quaternary ammonium hydroxide salt to induce elimination. The bulky trimethylamine (B31210) leaving group directs the elimination to the least sterically hindered β-hydrogen, yielding 3,3-dimethyl-1-butene as the major product.[4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the discussed synthetic methods.
Figure 1: Workflow and mechanism for the dehydration of a tertiary alcohol.
Figure 2: Workflow and mechanism for the dehydrohalogenation of an alkyl halide.
Figure 3: Workflow and mechanism for the Wittig reaction.[5][6][7][8][9]
Figure 4: Workflow and mechanism for the Hofmann elimination.[2][3][4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The stereochemical origins of the Wittig reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Polymers from C8 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polymers derived from C8 isomers, with a primary focus on polystyrene due to its widespread use and the availability of extensive data. The thermal behavior of a polymer—including its glass transition temperature, melting point, and thermal stability—is fundamentally linked to its molecular structure. Understanding these properties is critical for determining processing conditions and predicting the performance and lifespan of polymer-based products.
Comparative Data Summary
The thermal properties of polymers are dictated by their molecular architecture. For polymers derived from the C8 isomer styrene, the stereochemistry, or tacticity, of the polymer chain is the most significant factor. Tacticity describes the spatial arrangement of the phenyl side groups, which governs the polymer's ability to crystallize. This, in turn, determines whether the polymer exhibits a melting point. The data below compares various polystyrenes and includes poly(vinyltoluene) for comparison, a polymer derived from a structurally similar C9 isomer.
| Polymer | C8/C9 Isomer Origin | Tacticity / Structure | Glass Transition Temp. (Tg) in °C | Melting Temp. (Tm) in °C | Onset Decomposition Temp. (Td) in °C |
| Polystyrene (Atactic) | Styrene (C8H8) | Atactic (Amorphous) | 90 - 100[1][2] | None (Amorphous) | ~350 - 430[3][4] |
| Polystyrene (Isotactic) | Styrene (C8H8) | Isotactic (Semi-crystalline) | ~100 | ~240[1] | Not specified, expected similar to atactic |
| Polystyrene (Syndiotactic) | Styrene (C8H8) | Syndiotactic (Highly Crystalline) | ~100[5] | ~270[5] | ~295 - 370[3] |
| Poly(vinyltoluene) | Vinyltoluene (C9H10) | Atactic (Amorphous) | ~100[6][7] | None (Amorphous) | ~350 - 450 (for p-methylstyrene)[8][9] |
Analysis of Thermal Properties:
-
Effect of Tacticity: The most striking comparison is among the polystyrene isomers. Atactic polystyrene, with its random arrangement of phenyl groups, cannot pack into an ordered crystalline structure and is therefore amorphous. It does not have a true melting point but softens at its glass transition temperature (Tg) of approximately 100°C.[1][2] In contrast, the regular, ordered structures of isotactic and syndiotactic polystyrene allow for chain packing and crystallization, resulting in semi-crystalline materials with distinct melting points.[10] Syndiotactic polystyrene exhibits a higher melting point than its isotactic counterpart (270°C vs. 240°C), reflecting its highly regular, alternating structure which leads to strong and efficient crystal packing.[5]
-
Glass Transition Temperature: The glass transition temperature is less affected by tacticity, with all three forms of polystyrene showing a Tg around 100°C.[1][5] This temperature marks the point where the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.
-
Thermal Decomposition: The thermal stability, as indicated by the onset of decomposition, is also a critical parameter. For polystyrene, significant mass loss begins above 300°C, with the process involving the breaking of chemical bonds in the polymer backbone.[9][11] The decomposition of syndiotactic polystyrene has been noted to begin around 295°C.[3]
Experimental Protocols
The data presented in this guide are primarily determined by two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions like the glass transition (a step change in heat capacity) and melting (an endothermic peak).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 3-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its highest expected transition.
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.
-
Second Heating: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Glass Transition (Tg): Identified as a step-like change in the baseline of the heat flow curve. The midpoint of this transition is reported as the Tg.
-
Melting Temperature (Tm): Identified as an endothermic peak. The temperature at the peak maximum is typically reported as the Tm. The area under the peak corresponds to the heat of fusion, which can be used to calculate the percent crystallinity.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-20 mg) is placed in a tared TGA pan (e.g., ceramic or platinum).
-
Instrument Setup: The instrument is purged with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while a reactive atmosphere (e.g., air) is used to study oxidative stability.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C or higher).
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins. This can be determined by the intersection of tangents to the baseline and the initial mass loss slope. Temperatures for specific mass loss percentages (e.g., T₅% or T₁₀%) are also commonly reported for comparison.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate.
-
Visualizations
The following diagrams illustrate the experimental workflow for thermal characterization and the fundamental relationship between a C8 isomer's polymerization and the resulting polymer's thermal properties.
Caption: Experimental workflow for thermal analysis of polymers.
References
- 1. Polystyrene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. jeep-proceedings.org [jeep-proceedings.org]
- 6. POLY(VINYLTOLUENE) | 9017-21-4 [chemicalbook.com]
- 7. 9017-21-4 CAS MSDS (POLY(VINYLTOLUENE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 10. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
The Influence of Double Bond Position on the Physicochemical Properties of Dimethylhexene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise positioning of a double bond within a molecule can significantly alter its physical and chemical characteristics. In the realm of organic chemistry and drug development, understanding these subtle yet impactful variations is crucial for predicting molecular behavior, optimizing reaction pathways, and designing novel therapeutic agents. This guide provides a comprehensive comparison of dimethylhexene isomers, elucidating how the location of the carbon-carbon double bond influences their key properties. The information presented is supported by experimental data and detailed methodologies to aid in research and development endeavors.
Physicochemical Properties: A Comparative Analysis
The structural variations among dimethylhexene isomers, specifically the location of the double bond, lead to discernible differences in their physical properties such as boiling point and density. These differences are primarily governed by factors like molecular symmetry, intermolecular forces, and steric hindrance.
| Isomer | Structure | Boiling Point (°C) | Density (g/cm³) |
| 4,5-Dimethyl-1-hexene | CH₂=CH-CH(CH₃)-CH(CH₃)₂ | 109 | Data not readily available |
| 2,5-Dimethyl-2-hexene | (CH₃)₂C=CH-CH₂-CH(CH₃)₂ | 112-113 | 0.72 |
| (Z)-3,4-Dimethyl-3-hexene | (CH₃)CH₂C(CH₃)=C(CH₃)CH₂CH₃ (cis) | 122 | 0.729 |
| (E)-3,4-Dimethyl-3-hexene | (CH₃)CH₂C(CH₃)=C(CH₃)CH₂CH₃ (trans) | 122 | 0.729 |
Note: Data is compiled from various chemical databases. Slight variations may exist depending on the source and experimental conditions.
Alkene Stability: The Role of Double Bond Substitution
The thermodynamic stability of an alkene is a critical factor influencing its reactivity. A well-established method for quantifying alkene stability is by measuring its heat of hydrogenation (ΔH°hydrog), which is the enthalpy change when the alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene.
The stability of dimethylhexene isomers is primarily dictated by two key principles:
-
Zaitsev's Rule: More substituted alkenes are generally more stable. This is because the sp²-hybridized carbons of the double bond are more electron-withdrawing than sp³-hybridized carbons, and alkyl groups are electron-donating, which helps to stabilize the double bond.
-
Steric Hindrance: In geometric isomers, the trans isomer is typically more stable than the cis isomer due to reduced steric strain between substituent groups.
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
For example, 2,3-dimethyl-2-hexene (B165507) (a tetrasubstituted alkene) is expected to be more stable and thus have a lower heat of hydrogenation than 2,3-dimethyl-1-hexene (B102464) (a disubstituted alkene). Similarly, for isomers with the same degree of substitution, the one with the double bond in a more internal position is generally more stable. For geometric isomers like (Z)- and (E)-3,4-dimethyl-3-hexene, the (E)-isomer is predicted to be more stable due to lower steric hindrance.
The following diagram illustrates the workflow for determining alkene stability through the measurement of the heat of hydrogenation.
The following diagram illustrates the key factors that influence the stability of alkene isomers.
Spectroscopic Data
The position of the double bond in dimethylhexene isomers also leads to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the vinylic protons and carbons are highly dependent on the substitution pattern around the double bond. For instance, terminal alkenes (e.g., 4,5-dimethyl-1-hexene) will show characteristic signals for the =CH₂ and =CH- protons in the ¹H NMR spectrum, which are absent in internal alkenes. The number of unique carbon signals in the ¹³C NMR spectrum can also help differentiate between isomers with different symmetries.
Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum typically appears in the region of 1640-1680 cm⁻¹. The exact position and intensity of this peak can vary with the substitution pattern. Terminal alkenes also exhibit characteristic C-H stretching and bending vibrations for the vinylic hydrogens, which can aid in their identification.
Experimental Protocols
Determination of Boiling Point
Method: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a known volume of the dimethylhexene isomer and a few boiling chips into the round-bottom flask.
-
Distillation: Gently heat the flask. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.
-
Data Recording: Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the substance.
Determination of Density
Method: Pycnometry
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure: a. Weigh the clean, dry, and empty pycnometer. b. Fill the pycnometer with the dimethylhexene isomer, ensuring no air bubbles are trapped. c. Insert the stopper and allow any excess liquid to overflow. Carefully dry the outside of the pycnometer. d. Weigh the filled pycnometer. e. The mass of the liquid is the difference between the filled and empty pycnometer weights. f. Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Heat of Hydrogenation
Method: Catalytic Hydrogenation in a Calorimeter
-
Apparatus: A reaction calorimeter, a hydrogen gas source, and a hydrogenation catalyst (e.g., platinum(IV) oxide, PtO₂).
-
Procedure: a. A known mass of the dimethylhexene isomer is dissolved in a suitable solvent (e.g., ethanol) and placed in the calorimeter. b. A small, known amount of the catalyst is added. c. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. d. A known amount of hydrogen gas is introduced into the reaction vessel, and the hydrogenation reaction is initiated. e. The temperature of the system is monitored, and the maximum temperature reached is recorded. f. The heat released during the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. g. The molar heat of hydrogenation is then determined by dividing the heat released by the number of moles of the alkene that reacted.
Conclusion
The position of the double bond in dimethylhexene isomers has a profound and predictable effect on their physicochemical properties and stability. More substituted and trans-oriented double bonds generally lead to greater thermodynamic stability, which is reflected in a lower heat of hydrogenation. These structural nuances also result in distinct boiling points and spectroscopic signatures. For researchers in drug development and other scientific fields, a thorough understanding of these structure-property relationships is indispensable for the rational design and synthesis of molecules with desired characteristics. The experimental protocols outlined in this guide provide a framework for the empirical determination of these key properties, enabling a more informed approach to chemical research and development.
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-2-hexene: A Guide for Laboratory Professionals
For immediate reference, 2,5-Dimethyl-2-hexene is a flammable liquid and must be disposed of as hazardous waste through an approved waste disposal plant.[1] This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing risks to personnel and the environment.
Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This substance is a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304).[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[1][2][3]
Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to safe disposal.
Step-by-Step Waste Collection Protocol:
-
Waste Container: Use a designated, properly labeled, and leak-proof waste container made of a material compatible with hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable liquid).
-
Segregation: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[2] It should be collected in a container for non-halogenated organic waste.[4][5]
-
Filling: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for vapor expansion.[6]
-
Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[1][2]
-
Storage: Store the waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from sources of heat, sparks, and open flames.[1][2] The storage area should have secondary containment.
Disposal Procedure
The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
Operational Plan for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearing its capacity, contact your institution's EHS department or the designated waste management provider.
-
Arrange for Pickup: Schedule a pickup for the hazardous waste. Provide them with accurate information about the waste, including its name, quantity, and hazards.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Handover: Ensure the waste container is properly sealed and labeled before handing it over to the waste disposal personnel.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][3]
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to soak up the liquid.[2][3]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS department.
Fire Response:
-
In case of fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][3] Do not use water, as it may be ineffective and could spread the flammable liquid.
Quantitative Data Summary
| Parameter | Value | Source |
| UN Number | UN3295 | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | II | |
| Flash Point | Not specified in provided results | |
| Explosive Limits | Vapors may form explosive mixtures with air.[3] | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | 3404-78-2 | TCI AMERICA [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 5. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 6. ethz.ch [ethz.ch]
Essential Safety and Operational Protocols for 2,5-Dimethyl-2-hexene
For Immediate Reference by Laboratory Professionals
This document provides critical safety and logistical information for the handling of 2,5-Dimethyl-2-hexene, a highly flammable liquid that requires stringent safety measures. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of research activities. This guide outlines the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency response for spills, and proper disposal methods.
Personal Protective Equipment (PPE) and Safety Measures
Given the hazardous nature of this compound, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety. The primary hazards include flammability, potential for aspiration if swallowed, and irritation to the skin and eyes.
Quantitative Safety Data Summary
| Parameter | Value | Source/Comment |
| Occupational Exposure Limits (OELs) | Not Established | No specific OSHA PEL or ACGIH TLV has been established for this compound. It is recommended to handle it in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[1][2] |
| Flash Point | 25°C (77°F) | This indicates that the substance is a flammable liquid and can be ignited at room temperature.[2] |
| Glove Recommendation | Nitrile or other chemical-resistant gloves | Specific breakthrough times for this compound are not readily available. Select gloves with resistance to non-polar solvents and flammable liquids. Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide.[3][4] |
| Eye Protection | Chemical splash goggles | Must be worn at all times to protect against splashes. A face shield is recommended when there is a higher risk of splashing. |
| Respiratory Protection | Not typically required with adequate ventilation | If working outside of a fume hood or in an area with poor ventilation where vapors may accumulate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
| Protective Clothing | Flame-resistant lab coat | A lab coat, preferably flame-resistant, should be worn to protect against skin contact and in case of a fire. |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound in a laboratory setting.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof electrical equipment is required.[2]
-
Grounding: Ground and bond containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.[2]
-
Tools: Use only non-sparking tools when opening or handling containers of this compound.[2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is used or stored.
Storage:
-
Container: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.
-
Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Quantity: Minimize the quantity of the chemical stored in the laboratory.
Emergency and Disposal Plan
A clear and practiced emergency plan is vital. All personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan: this compound and any materials contaminated with it (e.g., absorbent pads, gloves) must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. Collect waste in a properly labeled, sealed container and arrange for pickup by a certified hazardous waste disposal company.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
